molecular formula C16H17N B350142 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B350142
M. Wt: 223.31 g/mol
InChI Key: MEXPXLPUVFBQGJ-UHFFFAOYSA-N
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Description

1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-6-13(7-3-1)16-12-17-11-10-14-8-4-5-9-15(14)16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXPXLPUVFBQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of chiral 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Chiral 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Executive Summary

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, particularly potent and selective dopamine receptor ligands.[1] The biological activity of these compounds is critically dependent on their absolute stereochemistry at the C1 position, with often only one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or contribute to off-target effects.[2] This guide provides an in-depth analysis of the primary methodologies for synthesizing this chiral motif, targeted at researchers and professionals in drug development. We will dissect the causality behind experimental choices in three major strategies: the modern efficiency of catalytic asymmetric hydrogenation, the classical robustness of chiral resolution, and the substrate-controlled precision of chiral auxiliary-mediated synthesis. Each section offers field-proven insights, detailed protocols, and a critical evaluation of the technique's applicability, empowering scientists to select and implement the optimal strategy for their research objectives.

The Pharmacological Imperative for Stereoselective Synthesis

The 3-benzazepine framework is central to the design of drugs targeting the central nervous system. The archetypal compound, (±)-SKF-38393 (2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine), is a potent agonist of the D1 dopamine receptor.[1] Seminal studies have demonstrated that this dopaminergic activity resides almost exclusively in the (R)-enantiomer.[2] This enantioselectivity is a recurring theme; for instance, the peripherally acting D1 agonist Fenoldopam, used clinically as an antihypertensive agent, also relies on its specific chirality for its therapeutic action.[3]

The necessity for enantiomerically pure compounds is therefore not merely an academic exercise but a regulatory and clinical mandate. The synthesis of a single, desired enantiomer avoids the metabolic burden of an inactive isomer and mitigates the risk of unforeseen biological activity. This guide focuses on the practical execution of synthetic strategies to achieve this critical objective.

Foundational Strategies for Accessing Enantiopurity

The construction of a chiral center can be broadly approached via three distinct philosophies. The choice among them is dictated by factors such as the availability of starting materials, desired scale, cost, and the required level of enantiomeric purity.

  • Catalytic Asymmetric Synthesis: A prochiral substrate is converted into a chiral product using a substoichiometric amount of a chiral catalyst. This is often the most elegant and atom-economical approach.[4]

  • Chiral Resolution: A racemic mixture is separated into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which possess different physical properties and can be separated.[5][6]

  • Chiral Pool/Auxiliary Synthesis: An enantiomerically pure starting material (from the "chiral pool") or a covalently attached chiral auxiliary is used to direct the stereochemical outcome of a reaction.[4]

The following sections will explore the application of these strategies to the synthesis of the target 1-phenyl-3-benzazepine scaffold.

The State-of-the-Art: Iridium-Catalyzed Asymmetric Hydrogenation

For the synthesis of 1-substituted tetrahydro-3-benzazepines, asymmetric hydrogenation of a prochiral cyclic ene-carbamate precursor represents one of the most efficient and scalable methods developed to date.[3][7]

The Underlying Principle: Chiral Catalyst-Substrate Interaction

This strategy hinges on the creation of a prochiral 1-phenyl-2,5-dihydro-1H-3-benzazepine derivative, typically an N-carbamate. The double bond in this ring system is then hydrogenated using molecular hydrogen (H₂) in the presence of a chiral iridium complex. The N,P-ligated iridium catalyst forms a transient diastereomeric complex with the substrate, effectively shielding one face of the double bond and forcing the hydrogen to add from the opposite face. This directed addition results in the formation of one enantiomer in significant excess.[8]

General Synthetic Workflow

The overall process can be visualized as a two-stage sequence: synthesis of the hydrogenation precursor followed by the key asymmetric hydrogenation step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Hydrogenation A Appropriately Substituted 2-(2-aminoethyl)benzaldehyde B Intramolecular Condensation & Dehydration A->B C N-Protection (e.g., with Boc₂O) B->C D Prochiral Cyclic Ene-Carbamate C->D E Prochiral Cyclic Ene-Carbamate F Hydrogenation Reaction (H₂, Chiral Ir-Catalyst) E->F G Chiral 1-Phenyl-N-Boc- 2,3,4,5-tetrahydro-1H-3-benzazepine F->G H N-Deprotection (Optional, e.g., TFA) G->H I Final Chiral Product H->I

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Detailed Experimental Protocol

The following protocol is adapted from the highly efficient method developed by Wille and Leijendekker.[3][7][8]

Step 1: Synthesis of the Cyclic Ene-Carbamate Precursor This step is substrate-specific but generally involves the cyclization of an appropriate amino-aldehyde or a related synthetic equivalent, followed by N-protection.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, an appropriate iridium precursor (e.g., [Ir(COD)Cl]₂) and a chiral N,P-ligand are dissolved in a degassed solvent like dichloromethane (DCM) and stirred to form the active catalyst complex.

  • Reaction Setup: To a vial inside the glovebox, add the 1-phenyl-substituted cyclic ene-carbamate substrate (1.0 equiv) and the activated catalyst solution (typically 1 mol %).

  • Hydrogenation: The vial is placed in a stainless-steel autoclave. The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • Reaction Execution: The autoclave is pressurized with hydrogen gas (e.g., 100 bar) and the reaction mixture is stirred at room temperature for a specified time (e.g., 16 hours). Causality Note: High hydrogen pressure is often crucial for achieving high turnover numbers and ensuring complete conversion.

  • Work-up and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched N-protected benzazepine.

  • Deprotection (if necessary): The N-Boc protecting group can be readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Representative Data

This method provides consistently high yields and outstanding enantioselectivity across a range of substrates.

Substrate (1-substituent)Yield (%)Enantiomeric Excess (ee, %)
Phenyl99%99%
4-Methoxyphenyl98%99%
4-Chlorophenyl99%99%
n-Butyl92%99%
Benzyl98%99%
Data synthesized from Wille and Leijendekker, Org. Lett. 2022.[3][7]

Chiral Resolution via Diastereomeric Salt Formation

Before the advent of modern catalytic methods, chiral resolution was the workhorse for obtaining enantiomerically pure compounds. This technique remains highly relevant, especially when a racemic synthesis is more straightforward or cost-effective.

Principle of Separation

The core principle is the conversion of a pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties). A racemic amine, such as 1-phenyl-tetrahydro-3-benzazepine, is reacted with a single enantiomer of a chiral acid (the "resolving agent," e.g., (+)-tartaric acid). This acid-base reaction forms two diastereomeric salts: (R-amine)-(+)-acid and (S-amine)-(+)-acid. Due to their different 3D structures, these salts exhibit different solubilities, allowing one to be selectively crystallized from a suitable solvent system.[5][6]

General Resolution Workflow

G A Racemic (R/S) 1-Phenyl-3-benzazepine C Formation of Diastereomeric Salts (R)-(+)-Salt & (S)-(+)-Salt in Solution A->C B Chiral Resolving Agent (e.g., (+)-Tartaric Acid) B->C D Fractional Crystallization C->D E Insoluble Diastereomeric Salt (e.g., (R)-(+)-Salt) D->E F Soluble Diastereomeric Salt (in mother liquor) D->F G Basification (e.g., NaOH) to break the salt E->G H Basification F->H I (R)-1-Phenyl-3-benzazepine (Pure Enantiomer) G->I J (S)-1-Phenyl-3-benzazepine (Enriched in Mother Liquor) H->J

Sources

The Pharmacological Profile of 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the 3-Benzazepine Scaffold

The 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the development of potent and selective ligands for a range of crucial central nervous system (CNS) targets. From the prototypical dopamine D1 receptor antagonists like SCH23390 to novel modulators of NMDA and serotonin receptors, this privileged structure continues to be a focal point for drug discovery efforts aimed at treating a spectrum of neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, offering field-proven insights into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to characterize their activity.

Chemical Synthesis: Constructing the Core Moiety

The synthesis of this compound derivatives is a well-established yet adaptable process, allowing for extensive chemical modifications to explore the chemical space and optimize pharmacological properties. A common and effective strategy involves a multi-step sequence that begins with the appropriate precursors to construct the seven-membered azepine ring fused to a benzene ring.

One classical approach involves the cyclization of a suitably substituted N-(2-phenylethyl)phenacylamine. More contemporary methods, such as the intramolecular Barbier reaction of N-[2-(2-iodophenyl)ethyl]phenacylamines with n-BuLi, have also been successfully employed to generate these scaffolds.[1] Furthermore, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has emerged as a powerful technique for the enantioselective synthesis of chiral 3-benzazepine motifs.[2] The choice of synthetic route is often dictated by the desired substitution pattern on both the benzazepine core and the appended phenyl ring, allowing for the systematic exploration of structure-activity relationships.

Pharmacological Profile: A Multi-Target Landscape

The pharmacological versatility of this compound derivatives is a key attribute driving their continued investigation. These compounds have demonstrated significant activity at several key CNS receptors, with their selectivity being finely tunable through chemical modifications.

Dopamine Receptor Modulation: The Primary Target

The most extensively characterized activity of this class of compounds is their interaction with dopamine receptors, particularly the D1 subtype.

Mechanism of Action at D1 Receptors: Many 1-phenyl-3-benzazepine derivatives act as antagonists at the D1 receptor. This antagonism is achieved by binding to the receptor and preventing the endogenous ligand, dopamine, from activating it. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger. By blocking this activation, D1 antagonists modulate downstream signaling pathways involved in motor control, cognition, and reward.

Structure-Activity Relationship (SAR) at Dopamine Receptors: The affinity and selectivity of these derivatives for dopamine receptors are highly dependent on their substitution patterns.[3][4]

  • Benzazepine Ring Substitutions:

    • Position 7: Halogen substitutions (Cl, Br) at the 7-position generally confer high affinity and selectivity for D1 receptors.[5][6]

    • Position 8: An 8-hydroxy group is often present in potent D1 ligands.

    • N-3 Position: Small alkyl groups, such as a methyl group, on the nitrogen at the 3-position can enhance D1 receptor affinity.[5]

  • 1-Phenyl Ring Substitutions:

    • Substituents on the 1-phenyl ring can significantly influence affinity and selectivity. For instance, some derivatives with substitutions at the 3' position have shown potent central dopaminergic activity.[7]

Quantitative Data Summary:

CompoundR1 (N-3)R2 (C-7)R3 (C-8)D1 Ki (nM)D2 Ki (nM)Reference(s)
SCH23390CH3ClOH~0.2-0.3>1000[8]
SKF83566 (R-enantiomer)HClOHPotent (enantioselective)Weak[5]
FenoldopamHClOH (catechol)High AffinityLow Affinity[3]
LorcaserinCH3ClH--[9]

Note: This table is a representative summary. Ki values can vary depending on the experimental conditions. The conversion of IC50 to Ki values can be influenced by experimental parameters and is often calculated using the Cheng-Prusoff equation.[10]

NMDA Receptor Modulation: A Neuroprotective Avenue

More recently, 1-phenyl-3-benzazepine derivatives have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and excitotoxicity.

Mechanism of Action at NMDA Receptors: Certain derivatives act as negative allosteric modulators of the NMDA receptor, specifically at the GluN2B subunit.[11][12] They bind to a site distinct from the glutamate or glycine binding sites, leading to a conformational change that reduces ion channel opening and subsequent calcium influx. This mechanism is of significant interest for its potential neuroprotective effects in conditions associated with excessive glutamate neurotransmission. The allosteric modulation pathway is thought to originate at the ifenprodil binding pocket in the amino-terminal domain.[9][13]

Serotonin 5-HT2C Receptor Agonism: Targeting Appetite and Mood

The 1-phenyl-3-benzazepine scaffold has also yielded potent and selective agonists for the serotonin 5-HT2C receptor.

Mechanism of Action at 5-HT2C Receptors: The 5-HT2C receptor is a GPCR primarily coupled to the Gq/11 signaling pathway, which activates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[14] Agonism at this receptor is known to regulate mood, appetite, and other physiological processes. Lorcaserin, a 1-phenyl-3-benzazepine derivative, was developed as a selective 5-HT2C receptor agonist for the treatment of obesity.[9]

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

D1_Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates Benzazepine 1-Phenyl-3-benzazepine (Antagonist) Benzazepine->D1R Blocks Gs Gs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: Dopamine D1 receptor signaling cascade and the antagonistic action of 1-phenyl-3-benzazepine derivatives.

Experimental Workflow for Pharmacological Characterization

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding Radioligand Binding Assay (Ki determination) Functional Adenylyl Cyclase Assay (IC50/EC50 determination) Binding->Functional SAR Structure-Activity Relationship Analysis Binding->SAR Stereotypy Apomorphine-Induced Stereotypy (Behavioral effects) Functional->Stereotypy Functional->SAR Stereotypy->SAR Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Characterization->Binding Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the pharmacological evaluation of novel 1-phenyl-3-benzazepine derivatives.

Detailed Experimental Protocols

Protocol 1: Dopamine D1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D1 receptor using [3H]SCH23390 as the radioligand.[6]

Materials:

  • Rat striatal tissue or cells expressing the human D1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]SCH23390 (specific activity ~70-90 Ci/mmol).

  • Non-specific binding control: 1 µM (+)butaclamol or 10 µM SCH23390.

  • Test compounds at various concentrations.

  • 96-well plates, filter mats (GF/B or GF/C), and a cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of test compound at various concentrations or vehicle.

    • 50 µL of [3H]SCH23390 (final concentration ~0.2-0.5 nM).

    • 100 µL of membrane preparation (containing 50-100 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Dopamine-Stimulated Adenylyl Cyclase Functional Assay

This protocol measures the ability of a test compound to either stimulate or inhibit dopamine-induced cAMP production.[12]

Materials:

  • Rat striatal tissue or cells expressing the D1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • ATP regenerating system: 1 mM ATP, 5 mM creatine phosphate, 50 U/mL creatine phosphokinase.

  • Phosphodiesterase inhibitor: 0.5 mM IBMX.

  • Dopamine.

  • Test compounds (agonists or antagonists).

  • cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup (Antagonist Mode): In a 96-well plate, pre-incubate the membranes (20-50 µg protein) with various concentrations of the test compound (antagonist) for 15-30 minutes at 30°C.

  • Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration) to all wells except the basal control.

  • Reaction Initiation: Initiate the adenylyl cyclase reaction by adding the ATP regenerating system and phosphodiesterase inhibitor.

  • Incubation: Incubate the plate at 30°C for 10-15 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or as specified by the cAMP assay kit).

  • cAMP Measurement: Quantify the amount of cAMP produced using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the amount of cAMP produced against the log concentration of the test compound.

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the dopamine-stimulated cAMP production).

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

Protocol 3: Apomorphine-Induced Stereotypy in Rats

This in vivo model is used to assess the central dopaminergic activity of test compounds, particularly their ability to antagonize D1/D2 receptor-mediated stereotyped behaviors induced by apomorphine.[1]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

  • Apomorphine hydrochloride.

  • Test compound.

  • Vehicle (e.g., saline, DMSO).

  • Observation cages.

Procedure:

  • Acclimation: Acclimate the rats to the experimental room and observation cages for at least 60 minutes before the start of the experiment.

  • Drug Administration:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral) at a predetermined time before apomorphine challenge.

    • Administer apomorphine (e.g., 0.5-1.5 mg/kg, s.c.).

  • Observation: Immediately after apomorphine administration, place the rats individually into the observation cages.

  • Scoring: Observe and score the stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes. A common scoring scale is:

    • 0: Normal behavior.

    • 1: Discontinuous sniffing, frequent exploratory behavior.

    • 2: Continuous sniffing, periodic exploratory behavior.

    • 3: Continuous sniffing, discontinuous licking or gnawing of the cage floor or walls.

    • 4: Continuous licking or gnawing.

  • Data Analysis:

    • Calculate the total stereotypy score for each animal over the observation period.

    • Compare the scores of the test compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in the stereotypy score by the test compound indicates potential dopamine receptor antagonist activity.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of CNS-active compounds. The extensive body of research on these derivatives has provided a deep understanding of their structure-activity relationships at dopamine, NMDA, and serotonin receptors. The detailed experimental protocols provided in this guide offer a robust framework for the continued exploration and optimization of this versatile chemical class.

Future research in this area will likely focus on:

  • Improving Receptor Subtype Selectivity: Developing ligands with higher selectivity for specific dopamine (e.g., D1 vs. D5) or NMDA (e.g., specific GluN2 subunit) receptor subtypes to minimize off-target effects.

  • Exploring Polypharmacology: Designing single molecules that modulate multiple targets in a controlled manner to address the complex nature of CNS disorders.

  • Developing Novel PET Ligands: Synthesizing radiolabeled derivatives for use in positron emission tomography (PET) imaging to study receptor occupancy and distribution in the living brain.[15]

By leveraging the knowledge base outlined in this guide and embracing innovative drug discovery technologies, the 1-phenyl-3-benzazepine scaffold is poised to yield the next generation of therapeutics for a wide range of debilitating neurological and psychiatric conditions.

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  • Krull, O., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[6]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. J Med Chem, 62(21), 9450-9470. [Link]

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A Technical Guide to the Dopamine Receptor Activity of the 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine chemical scaffold is a cornerstone in the field of dopamine receptor pharmacology. Its structural versatility has given rise to a rich portfolio of ligands that have been instrumental in elucidating the function of dopamine receptor subtypes. This guide provides a detailed examination of this scaffold, focusing on the structure-activity relationships that govern its interaction with D1-like and D2-like dopamine receptors. We will explore the canonical signaling pathways of these receptors, present the pharmacological profiles of key derivatives such as the D1 agonist SK&F 38393 and the D1 antagonist SCH 23390, and provide field-proven, step-by-step protocols for the characterization of novel compounds using radioligand binding and functional cAMP assays. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of neuropharmacological agents.

Introduction: The 3-Benzazepine Core in Dopaminergic Research

The 3-benzazepine framework is a privileged structure in medicinal chemistry, particularly for its ability to yield potent and selective ligands for G protein-coupled receptors (GPCRs). Within this class, the 1-phenyl-substituted tetrahydro-1H-3-benzazepine series has emerged as exceptionally significant for targeting dopamine receptors. Derivatives of this scaffold include some of the most widely used pharmacological tools for differentiating dopamine receptor subtypes, such as the prototypical D1 receptor full agonist SK&F 38393 and the selective D1 antagonist SCH 23390.[1][2] The clinical relevance of this scaffold is highlighted by Fenoldopam, a D1 agonist used as a rapid-acting vasodilator.[3]

Understanding the nuanced interactions between these molecules and their receptor targets is paramount. The activity of these compounds is not inherent to the core structure alone but is dictated by a complex interplay of stereochemistry at the C1 position, the substitution pattern on both the phenyl and benzo rings, and the nature of the substituent on the azepine nitrogen. This guide will deconstruct these elements to provide a clear, actionable framework for professionals in the field.

Dopamine Receptor Subtypes & Canonical Signaling

Dopamine receptors are classified into two main families based on their genetic structure and signaling mechanisms: D1-like (D1, D5) and D2-like (D2, D3, D4).[4] Their opposing effects on the second messenger cyclic adenosine monophosphate (cAMP) form the basis of their primary signaling functions.

  • D1-like Receptors (D1, D5): These receptors primarily couple to the stimulatory G protein, Gαs (or Gαolf in the striatum).[5] Upon agonist binding, Gαs activates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the crucial Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[[“]][7][8] This cascade ultimately modulates neuronal excitability, gene expression, and synaptic plasticity.[5][[“]]

  • D2-like Receptors (D2, D3, D4): In contrast, D2-like receptors couple to the inhibitory G protein, Gαi/o.[4][9] Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP production.[10] Beyond cAMP modulation, the Gβγ subunits released upon Gαi/o activation can directly modulate ion channels, notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which collectively leads to a dampening of neuronal excitability.[9][11]

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Ligand D1 Agonist D1R D1/D5 Receptor D1_Ligand->D1R binds Gas Gαs/olf D1R->Gas activates AC_stim Adenylyl Cyclase Gas->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc produces PKA PKA cAMP_inc->PKA activates Effect_D1 Cellular Response (e.g., DARPP-32 Phos.) PKA->Effect_D1 phosphorylates D2_Ligand D2 Agonist D2R D2/D3/D4 Receptor D2_Ligand->D2R binds Gai Gαi/o D2R->Gai activates Gby Gβγ D2R->Gby AC_inhib Adenylyl Cyclase Gai->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Effect_D2 Cellular Response (e.g., ↓ Excitability) cAMP_dec->Effect_D2 Ion_Channels K+ Channels ↑ Ca2+ Channels ↓ Gby->Ion_Channels modulates Ion_Channels->Effect_D2

Caption: Canonical G-protein signaling pathways for D1-like and D2-like dopamine receptors.

Pharmacological Profile & Structure-Activity Relationships (SAR)

The unsubstituted this compound is merely a foundational scaffold. Its pharmacological identity is sculpted by specific chemical modifications.

Key Structure-Activity Relationship Insights:

  • Stereochemistry: The dopaminergic activity is highly stereoselective. For D1 receptor agonism, activity resides almost exclusively in the (R)-enantiomer.[12] This highlights the importance of a chirally defined binding pocket where the 1-phenyl substituent interacts with an accessory site.[12]

  • 7,8-Catechol Moiety: The presence of hydroxyl groups at the C7 and C8 positions (a catechol ring) is a critical determinant for D1 agonist activity, as seen in SK&F 38393 and Fenoldopam.[13][14] Removal or modification of these groups drastically reduces or abolishes agonist efficacy, often converting the ligand into an antagonist.

  • C1-Phenyl Group Orientation: Molecular modeling and SAR studies suggest that the conformation of the tetrahydroazepine ring, which dictates whether the C1-phenyl group is in an axial or equatorial position, is crucial for receptor binding and activity.[1][15]

  • N-Substitution: The substituent on the azepine nitrogen (N3) modulates both affinity and efficacy. An N-methyl group, as seen in the D1 antagonist SCH 23390, is well-tolerated, while larger groups can alter the activity profile.[13]

  • Ring Substitution: Halogenation, particularly at the C6 position (e.g., Fenoldopam) or C7 position (e.g., SCH 23390), can significantly enhance affinity for the D1 receptor.[3][13][14]

Comparative Pharmacology of Prototypical Ligands

The following table summarizes the activity of key 1-phenyl-3-benzazepine derivatives, illustrating the profound impact of substitution on the pharmacological profile.

Compound Name (Common)Key Structural FeaturesPrimary ActivityReceptor Selectivity Profile
SK&F 38393 (R)-enantiomer, 7,8-dihydroxy (catechol)Full AgonistD1-like selective
SCH 23390 (R)-enantiomer, 7-chloro, 8-hydroxy, N-methylAntagonistPotent and selective for D1-like receptors
Fenoldopam 6-chloro, 7,8-dihydroxy (catechol), 1-(4-hydroxyphenyl)Potent AgonistD1-like selective; peripheral activity

Experimental Protocols for Pharmacological Characterization

The robust characterization of a novel 1-phenyl-3-benzazepine derivative requires a two-pronged approach: first, determining its affinity for the target receptor(s), and second, quantifying its functional effect (agonism or antagonism).

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound for a specific dopamine receptor subtype (e.g., D2) by measuring its ability to compete with a radiolabeled ligand of known high affinity.

Principle: The assay measures the displacement of a constant concentration of a high-affinity radioligand (e.g., [³H]Spiperone for D2 receptors) from receptor-containing cell membranes by increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[16]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine receptor of interest (e.g., D2L in HEK293 cells).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the total protein concentration using a standard method (e.g., Bradford assay). Store aliquots at -80°C.

  • Assay Execution:

    • In a 96-well plate, add in order:

      • Assay Buffer.

      • Increasing concentrations of the test compound (or vehicle for total binding).

      • A fixed concentration of the radioligand (e.g., [³H]Spiperone at its approximate Kₔ concentration).

      • For non-specific binding (NSB) wells, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

      • Initiate the binding reaction by adding the diluted cell membrane preparation.

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Filtration and Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to remove residual unbound radioligand.

    • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture Receptor- Expressing Cells Membrane_Prep 2. Prepare Cell Membranes Cell_Culture->Membrane_Prep Plate_Setup 4. Add Reagents to 96-Well Plate Membrane_Prep->Plate_Setup Reagent_Prep 3. Prepare Reagents (Test Compound, Radioligand) Reagent_Prep->Plate_Setup Incubation 5. Add Membranes & Incubate to Equilibrium Plate_Setup->Incubation Filtration 6. Harvest & Filter Incubation->Filtration Counting 7. Scintillation Counting (DPM) Filtration->Counting Analysis 8. Calculate IC₅₀ and Kᵢ Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: cAMP Accumulation Functional Assay

This protocol determines the functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) of a test compound by measuring its effect on intracellular cAMP levels. This example focuses on assessing D1 receptor agonism.

Principle: D1 receptor activation stimulates adenylyl cyclase, increasing intracellular cAMP. This assay uses a competitive immunoassay format, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[17][18] In this system, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. An increase in cellular cAMP leads to a decrease in the assay signal (e.g., FRET ratio), allowing for quantification.[19][20]

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture cells stably expressing the human D1 receptor (e.g., in CHO or HEK293 cells).

    • On the day of the assay, harvest the cells and resuspend them in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of newly synthesized cAMP.

    • Dispense the cell suspension into a 384-well low-volume white assay plate.

  • Compound Stimulation (Agonist Mode):

    • Prepare serial dilutions of the test compound and a known D1 agonist (positive control).

    • Add the compounds to the cells in the assay plate.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis and Detection:

    • Add the detection reagents, which are typically combined in a single lysis buffer. These reagents include the labeled cAMP tracer (e.g., d2-labeled cAMP) and the labeled anti-cAMP antibody (e.g., Europium cryptate-labeled).

    • The lysis buffer disrupts the cell membrane, releasing the intracellular cAMP.

    • Incubate the plate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Signal Reading and Data Analysis:

    • Read the plate on a compatible plate reader (e.g., an HTRF-capable reader). The reader measures the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the emission ratio (e.g., 665nm/620nm * 10,000). This ratio is inversely proportional to the amount of cAMP produced.

    • Generate a cAMP standard curve to convert the raw ratio values into absolute cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximum effect).

cAMP_Assay_Workflow cluster_prep Preparation cluster_stim Stimulation & Detection cluster_analysis Data Acquisition & Analysis Cell_Prep 1. Prepare D1R-Expressing Cells in Buffer Plate_Cells 2. Dispense Cells into 384-Well Plate Cell_Prep->Plate_Cells Add_Compound 3. Add Test Compound (Agonist) Plate_Cells->Add_Compound Incubate_Stim 4. Incubate to Allow cAMP Production Add_Compound->Incubate_Stim Lyse_Detect 5. Add Lysis Buffer with HTRF Detection Reagents Incubate_Stim->Lyse_Detect Incubate_Detect 6. Incubate for Immunoassay Equilibrium Lyse_Detect->Incubate_Detect Read_Plate 7. Read HTRF Signal on Plate Reader Incubate_Detect->Read_Plate Analysis 8. Calculate cAMP Conc. and Determine EC₅₀ Read_Plate->Analysis

Caption: Workflow for a HTRF-based cAMP accumulation assay (agonist mode).

Conclusion

The this compound scaffold represents a masterclass in structure-activity relationships. Through precise chemical modifications to this core, researchers have developed an indispensable toolkit of selective agonists and antagonists that have been pivotal in mapping the complex landscape of the dopamine system. The profound influence of stereochemistry and substitution patterns underscores the necessity of rigorous, multi-faceted characterization of any new analog. The binding and functional assay protocols detailed herein provide a validated framework for such investigations, enabling scientists to accurately determine the pharmacological profile of novel compounds and continue to build upon the rich legacy of this remarkable chemical series.

References

  • Consensus. (n.d.). Mechanisms of dopamine D1 receptor signaling in neuronal plasticity. Google Vertex AI Search.
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  • Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC - PubMed Central.
  • PubMed. (n.d.). Fully automated radioligand binding filtration assay for membrane-bound receptors.
  • Taylor & Francis Online. (n.d.). Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands.
  • Frontiers in Pharmacology. (n.d.). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons.
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  • PubMed. (2022). The Signaling and Pharmacology of the Dopamine D1 Receptor.
  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • PubMed. (n.d.). Conformational Analysis and Structure-Activity Relationships of Selective Dopamine D-1 Receptor Agonists and Antagonists of the Benzazepine Series.
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  • PubMed. (n.d.). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands.
  • PubMed. (1986). Synthesis and Renal Vasodilator Activity of Some Dopamine Agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: Halogen and Methyl Analogues of Fenoldopam.
  • PubMed. (n.d.). Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines.
  • PubMed. (n.d.). Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine.
  • NIH. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors in whole cell.
  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
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Spectroscopic Data for 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a key heterocyclic scaffold in medicinal chemistry, forming the core structure of various pharmacologically active agents. Its derivatives have shown significant affinity for dopamine and serotonin receptors, making this class of compounds a subject of interest in the development of therapeutics for central nervous system disorders. A thorough understanding of the spectroscopic properties of the parent compound is fundamental for the unambiguous identification, characterization, and quality control of its derivatives during synthesis and drug discovery processes.

This technical guide provides a detailed overview of the spectroscopic data for this compound, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and development of novel benzazepine-based compounds. The methodologies described are based on standard practices for compounds of this nature, and the spectral data interpretations are grounded in established principles of spectroscopic analysis.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is an essential analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and measure the coupling constants (J-values) for splitting patterns.

¹H NMR Data
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.10-7.40m9HAromatic protons (C₆H₅ and C₆H₄)
~4.50s1HH-1 (methine)
~3.00-3.20m4HH-2 and H-5 (methylene groups adjacent to N)
~2.00-2.20m2HH-4 (methylene)
~1.80br s1HNH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct regions corresponding to the aromatic and aliphatic protons.

  • Aromatic Region (δ 7.10-7.40 ppm): A complex multiplet in this region would account for the nine aromatic protons from the phenyl ring and the fused benzene ring of the benzazepine core. The overlapping signals arise from the similar electronic environments of these protons.

  • Methine Proton (δ ~4.50 ppm): A singlet or a narrow multiplet around 4.50 ppm would be assigned to the proton at the C-1 position. This proton is benzylic and adjacent to the nitrogen atom, leading to its downfield shift.

  • Methylene Protons (δ 3.00-3.20 and 2.00-2.20 ppm): The tetrahydroazepine ring contains three methylene groups. The protons on the carbons adjacent to the nitrogen atom (C-2 and C-5) are expected to be deshielded and appear as multiplets in the range of 3.00-3.20 ppm. The methylene protons at the C-4 position would be more shielded and resonate further upfield, around 2.00-2.20 ppm.

  • Amine Proton (δ ~1.80 ppm): A broad singlet, characteristic of an N-H proton, is expected around 1.80 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

G cluster_nmr 1H NMR Acquisition Workflow prep Sample Preparation acq Data Acquisition prep->acq proc Data Processing acq->proc interp Spectral Interpretation proc->interp

Caption: A simplified workflow for acquiring and interpreting a ¹H NMR spectrum.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.

Experimental Protocol

The sample preparation for ¹³C NMR is similar to that for ¹H NMR. The spectrum is typically acquired on the same spectrometer, often immediately after the ¹H NMR experiment. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Step-by-Step Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence with proton decoupling. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Data
Chemical Shift (δ) ppm Assignment
~145-125Aromatic carbons
~60C-1 (methine)
~50C-2, C-5 (methylene carbons adjacent to N)
~30C-4 (methylene)

Note: The chemical shifts are approximate and based on typical values for similar structural motifs.

Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for the aromatic and aliphatic carbons.

  • Aromatic Region (δ 125-145 ppm): Multiple signals in this downfield region correspond to the carbon atoms of the two aromatic rings. The exact chemical shifts would depend on the substitution pattern and electronic environment of each carbon.

  • Aliphatic Region (δ 30-60 ppm):

    • The methine carbon at C-1 is expected to appear around δ 60 ppm , being deshielded by the adjacent phenyl group and nitrogen atom.

    • The methylene carbons adjacent to the nitrogen atom, C-2 and C-5 , would resonate at approximately δ 50 ppm .

    • The more shielded methylene carbon at C-4 would be found further upfield, around δ 30 ppm .

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol

A dilute solution of the compound is introduced into the mass spectrometer. Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

Step-by-Step Methodology:

  • Sample Introduction: Introduce the sample into the ion source (e.g., via direct infusion for ESI or a GC inlet for EI).

  • Ionization: Ionize the sample using the chosen method.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Mass Spectrometry Data
m/z Interpretation
223[M]⁺ (Molecular Ion)
146[M - C₆H₅]⁺
132[M - C₆H₅ - CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation patterns are predictive and can vary based on the ionization method and energy.

Spectral Interpretation

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) for this compound is expected at m/z 223 , corresponding to its molecular weight (C₁₆H₁₇N).

  • Major Fragments: Common fragmentation pathways would involve the loss of the phenyl group, leading to a fragment at m/z 146 . Further fragmentation could lead to other characteristic ions. The presence of a peak at m/z 91 is a strong indicator of a benzyl-type substructure, corresponding to the stable tropylium ion.

G cluster_ms Mass Spectrometry Fragmentation Pathway M [M]+ (m/z 223) F1 [M - C6H5]+ (m/z 146) M->F1 - C6H5 F3 [C7H7]+ (m/z 91) M->F3 Rearrangement F2 [M - C6H5 - CH2]+ (m/z 132) F1->F2 - CH2

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

IV. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

An IR spectrum can be obtained using various techniques, such as preparing a KBr pellet of a solid sample or analyzing a thin film of the compound on a salt plate. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.

Step-by-Step Methodology (ATR):

  • Sample Placement: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and record the spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Infrared (IR) Data
Wavenumber (cm⁻¹) Intensity Assignment
~3350Medium, SharpN-H stretch (secondary amine)
~3050MediumC-H stretch (aromatic)
~2950-2850StrongC-H stretch (aliphatic)
~1600, 1490Medium-StrongC=C stretch (aromatic ring)
~750, 700StrongC-H bend (monosubstituted and ortho-disubstituted benzene)

Note: These are characteristic absorption bands for the functional groups present.

Spectral Interpretation

The IR spectrum provides a fingerprint of the molecule's functional groups.

  • N-H Stretch: A characteristic sharp peak around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the tetrahydroazepine ring.

  • C-H Stretches: Absorptions above 3000 cm⁻¹ (around 3050 cm⁻¹) are due to the C-H stretching of the aromatic rings. The strong absorptions in the 2850-2950 cm⁻¹ region are from the C-H stretching of the aliphatic methylene and methine groups.

  • C=C Stretches: The peaks at approximately 1600 cm⁻¹ and 1490 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

  • C-H Bends: Strong absorptions in the fingerprint region, particularly around 750 cm⁻¹ and 700 cm⁻¹ , are due to the out-of-plane C-H bending of the monosubstituted phenyl ring and the ortho-disubstituted benzene ring of the benzazepine core.

V. Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a complete structural characterization of this important heterocyclic compound. The data and interpretations presented in this guide serve as a foundational reference for researchers in the field of medicinal chemistry and drug development, facilitating the identification and characterization of novel derivatives based on this privileged scaffold. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural assignment.

References

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  • Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Steel, P. J. (2002). 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, (10), 1747–1753. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

The Enigmatic Landscape of 1-Phenyl-3-Benzazepines: A Technical Guide to Unraveling Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-3-benzazepine scaffold represents a fascinating and highly versatile chemotype in modern medicinal chemistry. Its inherent structural features have paved the way for the development of a plethora of compounds with significant biological activity, particularly within the central nervous system (CNS). This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of substituted 1-phenyl-3-benzazepines. By delving into the nuances of their interactions with key neurotransmitter systems, this guide aims to empower the scientific community to further unlock the therapeutic potential of this remarkable class of molecules.

The Allure of the 1-Phenyl-3-Benzazepine Core: A Gateway to CNS Modulation

The 1-phenyl-3-benzazepine structure, characterized by a benzene ring fused to a seven-membered azepine ring with a phenyl substituent at the 1-position, has proven to be a privileged scaffold for targeting dopamine and serotonin receptors. These receptors play pivotal roles in regulating a wide array of physiological and cognitive processes, and their dysregulation is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.[1] The ability of substituted 1-phenyl-3-benzazepines to selectively modulate these receptors has established them as critical tools for both basic research and clinical drug development.[2]

Cracking the Code: Structure-Activity Relationships (SAR) of Substituted 1-Phenyl-3-Benzazepines

The biological activity of 1-phenyl-3-benzazepines is exquisitely sensitive to the nature and position of substituents on both the benzazepine core and the 1-phenyl ring. A thorough understanding of these structure-activity relationships is paramount for the rational design of novel ligands with desired pharmacological profiles.

The Benzazepine Nucleus: A Hub of Activity

Substitutions on the seven-membered benzazepine ring profoundly influence receptor affinity and selectivity.

  • Nitrogen (N-3) Substitution: The nature of the substituent on the nitrogen atom at position 3 is a critical determinant of activity. Small alkyl groups, such as methyl or allyl, on the 3-N position are generally well-tolerated and can enhance central dopaminergic activity.[3]

  • Aromatic Ring Substitution (Positions 6, 7, and 8):

    • Position 7 and 8: The presence of hydroxyl groups at the 7 and 8-positions, forming a catechol-like moiety, is a common feature in many potent D1 receptor agonists.[4]

    • Position 6: Introduction of a halogen, such as chlorine, at the 6-position has been shown to enhance dopamine D1 receptor affinity.[3] A series of racemic 6-aryl substituted 1-phenylbenzazepines have demonstrated binding potencies comparable to or much higher than the prototype, (+/-)-SKF-38393, for the D1 receptor.[5]

The 1-Phenyl Ring: Fine-Tuning Selectivity and Potency

Modifications to the 1-phenyl ring offer a powerful strategy for fine-tuning the pharmacological properties of these compounds.

  • Positional Importance: The position of substituents on the 1-phenyl ring can dramatically alter receptor affinity and selectivity. For instance, compounds with a hydroxyl group on the 1-phenyl ring or substitution at the 3'-position with chloro, methyl, or trifluoromethyl groups have shown high potency.[3]

  • Electrostatic Interactions: Studies have suggested that an important aspect of the interaction between the phenyl ring and the dopamine D1 receptor is due to electrostatic forces. It is believed that the phenyl ring interacts with the same receptor site as the oxygen atom of the 8-hydroxy group.[6]

A Glimpse into Serotonergic Activity

While the primary focus of research on 1-phenyl-3-benzazepines has been on their dopaminergic activity, evidence suggests that some analogues also interact with serotonin receptors. For example, certain 1-phenyl-piperazines, which share structural similarities, have been shown to interact with brain serotonin receptors.[7] Furthermore, some benzazepine derivatives have demonstrated the ability to inhibit the reuptake of both norepinephrine and serotonin, suggesting potential antidepressant applications.

Table 1: Summary of Structure-Activity Relationships of Substituted 1-Phenyl-3-Benzazepines

Position of SubstitutionSubstituentEffect on Dopamine Receptor AffinityEffect on Serotonin Receptor AffinityReference(s)
Benzazepine Core
N-3Methyl, AllylIncreased central dopaminergic activity-[3]
C-6Chloro, ArylEnhanced D1 affinity-[3],[5]
C-7, C-8Dihydroxy (catechol)Potent D1 agonism-[4]
1-Phenyl Ring
C-3'Chloro, Methyl, TrifluoromethylIncreased potency-[3]
-HydroxylIncreased potency-[3]

Synthesizing the Scaffolds: Key Methodologies

The synthesis of substituted 1-phenyl-3-benzazepines typically involves multi-step sequences. A common strategy involves the cyclization of appropriate amino alcohols, followed by demethylation of methoxy precursors to yield the desired catechol functionality.[3] Other approaches include the reaction of corresponding amino alcohols with phosgene (COCl2) in the presence of a base.[8]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of substituted 1-phenyl-3-benzazepines.

G start Substituted Amino Alcohol intermediate1 Cyclization start->intermediate1 Cyclizing Agent intermediate2 Protection/Deprotection (e.g., Demethylation) intermediate1->intermediate2 Protecting/Deprotecting Reagents product Substituted 1-Phenyl-3-Benzazepine intermediate2->product

Caption: Generalized synthetic workflow for 1-phenyl-3-benzazepines.

Detailed Experimental Protocol: Synthesis of a 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Analog

This protocol is a representative example and may require optimization for specific target molecules.

Step 1: Cyclization of the Amino Alcohol

  • Dissolve the precursor amino alcohol in a suitable solvent (e.g., trifluoroacetic acid).

  • Heat the reaction mixture at reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Demethylation of Methoxy Groups

  • Dissolve the methoxy-substituted benzazepine from the previous step in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to -78°C under an inert atmosphere (e.g., argon).

  • Add a demethylating agent (e.g., boron tribromide) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12-24 hours).

  • Quench the reaction by the slow addition of methanol at 0°C.

  • Remove the solvent under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Unveiling the Biological Activity: Pharmacological Evaluation

A comprehensive assessment of the biological activity of substituted 1-phenyl-3-benzazepines requires a combination of in vitro and in vivo assays.

In Vitro Assays: Receptor Binding and Functional Activity

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue preparation (e.g., brain homogenates) or cells expressing the receptor. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated, which is an inverse measure of the compound's affinity.

Workflow for Dopamine Receptor Binding Assay:

G start Prepare Receptor Source (e.g., Striatal Membranes) incubation Incubate with Radioligand (e.g., [3H]SCH23390 for D1) and Test Compound start->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate Ki values quantification->analysis

Caption: Workflow for a radioligand binding assay.

These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) like the dopamine D1 receptor.

Principle: D1 receptors are coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). Agonists will stimulate cAMP production, while antagonists will block the effect of an agonist.

Protocol for a cAMP Functional Assay:

  • Culture cells stably expressing the dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • Seed the cells into 96-well plates and allow them to adhere.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • For agonist testing, add varying concentrations of the test compound.

  • For antagonist testing, pre-incubate the cells with the test compound before adding a known D1 agonist.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Models: Assessing Behavioral Effects

Animal models are crucial for evaluating the potential therapeutic effects of novel compounds.

  • Amphetamine- or MK-801-Induced Hyperlocomotion: These models are used to screen for potential antipsychotic activity. A test compound's ability to attenuate the hyperlocomotor activity induced by these psychostimulants is indicative of antipsychotic-like effects.[9]

  • Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients. This model assesses the ability of a compound to restore PPI that has been disrupted by a psychotomimetic agent.

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are common behavioral despair models used to screen for antidepressant-like activity. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[10]

Therapeutic Potential and Future Directions

The diverse pharmacological profiles of substituted 1-phenyl-3-benzazepines position them as promising candidates for the treatment of a range of CNS disorders.

  • Dopamine D1 Receptor Agonists: These compounds have therapeutic potential for conditions characterized by dopamine deficiency, such as Parkinson's disease and the negative and cognitive symptoms of schizophrenia.[2]

  • Dopamine D1 Receptor Antagonists: These agents are being investigated for the treatment of psychosis and substance use disorders.

  • Dual-Acting Compounds: Molecules that modulate both dopamine and serotonin systems may offer a broader spectrum of therapeutic activity, potentially addressing both the positive and negative symptoms of schizophrenia, as well as comorbid depression and anxiety.

The future of research in this area lies in the development of ligands with enhanced selectivity for specific dopamine and serotonin receptor subtypes. Furthermore, a deeper understanding of the downstream signaling pathways activated by these compounds will be crucial for elucidating their precise mechanisms of action and for designing next-generation therapeutics with improved efficacy and reduced side-effect profiles. The continued exploration of the rich chemical space of substituted 1-phenyl-3-benzazepines holds immense promise for the discovery of novel and effective treatments for a multitude of debilitating CNS disorders.

References

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  • Novel Multimodal Salicylamide Derivative with Antidepressant-like, Anxiolytic-like, Antipsychotic-like, and Anti-Amnesic Activity in Mice. MDPI. Available at: [Link]

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  • Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines. ResearchGate. Available at: [Link]

  • In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. Available at: [Link]

  • Screening of antipsychotic drugs in animal models. Tel Aviv University. Available at: [Link]~ Weiner/publications/articles/2003_Weiner_Screening%20of%20antipsychotic%20drugs%20in%20animal%20models.pdf

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  • Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. PubMed. Available at: [Link]

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  • A study on the contribution of the 1-phenyl substituent to the molecular electrostatic potentials of some benzazepines in relation to selective dopamine D-1 receptor activity. PubMed. Available at: [Link]

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An In-depth Technical Guide to the Enantioselective Synthesis of Tetrahydro-3-Benzazepine Motifs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Significance of Chiral Tetrahydro-3-Benzazepines in Modern Drug Discovery

The tetrahydro-3-benzazepine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous biologically active compounds and approved pharmaceuticals.[1] Its seven-membered ring fused to a benzene nucleus provides a unique three-dimensional conformation that is highly amenable to interaction with various biological targets. The pharmacological relevance of this motif is well-established, with prominent examples including Fenoldopam, an antihypertensive agent; Lorcaserin, an anti-obesity drug; and SCH-23390, a potent and selective dopamine D1 receptor antagonist.[1][2]

Crucially, the biological activity of these molecules is intrinsically linked to their stereochemistry. The specific spatial arrangement of substituents on the chiral centers of the benzazepine ring dictates the molecule's binding affinity and efficacy at its target receptor. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these motifs is a paramount objective for researchers in medicinal chemistry and process development. This guide provides an in-depth exploration of a state-of-the-art catalytic strategy that has emerged as a premier solution for accessing these valuable chiral building blocks with exceptional levels of stereocontrol.

The Strategic Imperative: Moving Beyond Classical Methods

Historically, the synthesis of enantioenriched 1-substituted tetrahydro-3-benzazepines relied on a limited set of strategies. These included chiral pool approaches, which utilize naturally occurring chiral starting materials, and chiral auxiliary-based methods.[2][3] While foundational, these techniques often suffer from drawbacks such as limited substrate scope, the need for stoichiometric amounts of the chiral controller, and multi-step sequences that can be synthetically demanding and atom-uneconomical.

The modern paradigm in asymmetric synthesis favors catalytic methods, where a substoichiometric amount of a chiral catalyst can generate large quantities of an enantioenriched product.[4][5] This approach offers superior efficiency, atom economy, and operational simplicity. Among the various catalytic transformations, asymmetric hydrogenation stands out as one of the most powerful and reliable methods for installing chirality.[2][6] This guide will focus on a highly effective iridium-catalyzed asymmetric hydrogenation protocol that has proven exceptionally capable for this specific synthetic challenge.

Core Strategy: Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-Carbamates

A breakthrough in the field has been the development of a highly efficient N,P-ligated iridium complex for the asymmetric hydrogenation of prochiral cyclic ene-carbamates.[2][3][6] This methodology provides direct access to a wide array of 1-aryl and 1-alkyl substituted tetrahydro-3-benzazepines with outstanding enantioselectivity and in high isolated yields.

The Causality of Enantioselection: Ligand-Substrate Interaction

The success of this catalytic system hinges on the design of the chiral ligand that coordinates to the iridium metal center. The N,P-ligand creates a well-defined and sterically demanding chiral pocket around the active site. The prevailing mechanistic model suggests that the ene-carbamate substrate preferentially coordinates to the iridium center trans to the phosphorus atom of the ligand.[2][3] Enantioselection arises from the steric interactions between the substituents on the substrate and the bulky, chiral scaffolding of the ligand. This forces the substrate to adopt a specific orientation, exposing one of its two prochiral faces to the incoming hydrogen, thereby directing the reaction to form one enantiomer preferentially.

G cluster_0 Proposed Mechanism of Enantioselection Ir Iridium Center Product Chiral Tetrahydro-3-benzazepine (Single Enantiomer) Ir->Product Hydrogenation Ligand Chiral N,P-Ligand (Sterically Demanding) Ligand->Ir Coordination Substrate Ene-Carbamate Substrate Substrate->Ir Coordination (Sterically Guided) H2 H₂ H2->Ir G node_prep node_prep node_react node_react node_workup node_workup node_analysis node_analysis A Catalyst Preparation (Ir-complex + Ligand) B Autoclave Setup (Substrate + Solvent + Catalyst) A->B C Inert Atmosphere Purge (Argon cycles) B->C D Hydrogenation Reaction (100 bar H₂, 16h, rt) C->D E Depressurization & Quenching D->E F Purification (Silica Gel Chromatography) E->F G Product Isolation & Yield F->G H Chiral SFC/HPLC Analysis (Determine ee%) G->H

Caption: Standard experimental workflow for asymmetric hydrogenation.

Step-by-Step Methodology

Materials:

  • 1-Phenyl-4,5-dihydro-1H-3-benzazepine-3-carboxylate precursor (0.05 mmol, 1.0 equiv)

  • Iridium Catalyst A ([Ir(COD)Cl]₂ with N,P-ligand) (1 mol %)

  • Dichloromethane (DCM), anhydrous (1.0 mL)

  • Hydrogen gas (high purity)

  • Argon gas (high purity)

  • Stainless steel autoclave with a magnetic stir bar

Procedure:

  • Catalyst Preparation: In a glovebox, an appropriate vial is charged with the iridium catalyst complex (1 mol %).

  • Reactor Charging: The vial containing the catalyst, the ene-carbamate substrate (0.05 mmol), and a magnetic stir bar are placed inside a stainless steel autoclave. Anhydrous DCM (1.0 mL) is added.

  • System Purge: The autoclave is sealed, removed from the glovebox, and connected to a gas manifold. The system is purged by pressurizing with argon to ~10 bar and then venting, repeated three times to ensure an inert atmosphere.

  • Hydrogenation: The autoclave is pressurized with hydrogen gas to 100 bar. The reaction mixture is stirred vigorously at room temperature for 16 hours.

  • Work-up: After 16 hours, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure hydrogenated product.

  • Analysis: The isolated yield is determined gravimetrically. The enantiomeric excess (ee) is determined by Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Synthetic Application: The Enantioselective Synthesis of (S)-Fenoldopam

The true value of a synthetic method is demonstrated by its application in the synthesis of complex, high-value molecules. This hydrogenation protocol has been successfully applied to the enantioselective synthesis of the antihypertensive drug (S)-fenoldopam. [2]

  • Asymmetric Hydrogenation: The appropriately substituted ene-carbamate precursor is hydrogenated using the established iridium catalyst system, affording the Cbz-protected benzazepine intermediate with 99% ee. [2]2. Deprotection: The resulting product is then subjected to a standard hydrogenolysis protocol (e.g., H₂, Pd/C) to cleave the Cbz protecting group, yielding the final API, (S)-fenoldopam.

This concise, two-step sequence from the key precursor highlights the efficiency and utility of the catalytic methodology in a real-world drug synthesis context.

Conclusion and Authoritative Outlook

The N,P-ligated iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates represents a robust, highly efficient, and broadly applicable strategy for the enantioselective synthesis of tetrahydro-3-benzazepine motifs. The operational simplicity, mild reaction conditions, and consistently high enantioselectivities and yields make it a superior choice over classical methods. This technique provides medicinal chemists and drug development professionals with a reliable and scalable tool for accessing these critical chiral scaffolds, thereby accelerating the discovery and development of novel therapeutics. Future research will likely focus on the development of catalysts based on more earth-abundant metals and the extension of these principles to other classes of heterocyclic compounds.

References

  • Peters, B. B. C., Andersson, P. G., Ruchirawat, S., & Ieawsuwan, W. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 24(9), 1969–1973. [Link]

  • Peters, B. B. C., Andersson, P. G., Ruchirawat, S., & Ieawsuwan, W. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. PubMed Central. [Link]

  • Quick, M. P., Fröhlich, R., Schepmann, D., & Wünsch, B. (2015). Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. Organic & Biomolecular Chemistry, 13(26), 7265-7281. [Link]

  • Peters, B. B. C., Andersson, P. G., Ruchirawat, S., & Ieawsuwan, W. (2022). (PDF) Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. ResearchGate. [Link]

  • Indian Institute of Technology Madras. (2020). Tetrahydro-benzazepines and Aryl-substituted Tetrahydro-benzazepines: Important Scaffolds in Medicinal Chemistry. Indian Institute of Technology Madras. [Link]

  • Lucena-Serrano, C., et al. (2016). synthesis of tetrahydroisoquinolines and tetrahydrob[7]enzazepines and their dopaminergic activity. ResearchGate. [Link]

  • Lattanzi, A., et al. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]

  • Trost, B. M., & Toste, F. D. (2020). Highly Regio-, Diastereo-, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines through Palladium-Catalyzed [4+3] Cycloaddition Reactions. Angewandte Chemie International Edition, 59(3), 1243-1247. [Link]

  • Trost, B. M., & Toste, F. D. (2020). Highly Regio‐, Diastereo‐, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines through Palladium‐Catalyzed [4+3] Cycloaddition Reactions. ResearchGate. [Link]

  • Schepmann, D., et al. (2019). Tetrahydro-3-benzazepines with fluorinated side chains as NMDA and σ1 receptor antagonists: Synthesis, receptor affinity, selectivity and antiallodynic activity. European Journal of Medicinal Chemistry, 177, 47-62. [Link]

  • Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 100(25), 14767-14772. [Link]

  • Chempedia. (2025). The Crucial Role of Chiral Ligands in Modern Asymmetric Synthesis. Chempedia. [Link]

  • Orsato, F., et al. (2019). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. ACS Central Science, 5(10), 1734-1742. [Link]

  • Orsato, F., et al. (2019). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. PubMed Central. [Link]

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Methodological & Application

Application Notes & Protocols: 1-Phenyl-3-Benzazepines in CNS Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-Phenyl-3-Benzazepine Scaffold

The 1-phenyl-3-benzazepine scaffold represents a privileged chemical structure in central nervous system (CNS) drug discovery. Its unique three-dimensional conformation allows for high-affinity and selective interactions with various G protein-coupled receptors (GPCRs), most notably the dopamine receptors. The primary focus of research for this class of compounds has been the development of agonists for the dopamine D1 receptor (D1R), a key regulator of motor control, motivation, learning, and memory.[1] Dysregulation of D1R signaling is implicated in numerous CNS disorders, making it a critical therapeutic target.

This guide provides an in-depth overview of the application of 1-phenyl-3-benzazepine derivatives in CNS research, focusing on their mechanism of action and providing detailed protocols for their evaluation in both in vitro and in vivo settings.

Core Mechanism of Action: Dopamine D1 Receptor Agonism

The therapeutic potential of 1-phenyl-3-benzazepines in CNS disorders is primarily rooted in their function as dopamine D1-like receptor agonists.[2]

Signaling Cascade: D1-like receptors (D1 and D5 subtypes) are canonically coupled to the Gαs/olf G-protein.[1] Upon agonist binding, this initiates a signaling cascade:

  • G-Protein Activation: The agonist stabilizes a conformational change in the receptor, promoting the exchange of GDP for GTP on the associated Gαs/olf subunit.

  • Adenylyl Cyclase Activation: The activated Gαs/olf subunit stimulates adenylyl cyclase (AC), an enzyme that converts ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[3]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[3]

  • Downstream Phosphorylation: PKA phosphorylates numerous downstream targets, including the critical phosphoprotein DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa).[4] Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP1), leading to an amplified phosphorylation state of many neuronal proteins. This cascade ultimately modulates neuronal excitability, gene expression, and synaptic plasticity.[[“]]

While the Gαs/cAMP pathway is the primary route, D1R signaling can also involve other pathways, including Gq/PLC signaling, which can modulate the primary cascade.[4][6]

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R D1 Receptor Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates NeuronalProteins Downstream Neuronal Proteins PKA->NeuronalProteins Phosphorylates pDARPP32 p-DARPP-32 (Active) DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits pNeuronalProteins Phosphorylated Proteins PP1->pNeuronalProteins Dephosphorylates NeuronalProteins->pNeuronalProteins Neuronal\nResponse Neuronal Response pNeuronalProteins->Neuronal\nResponse Agonist 1-Phenyl-3-Benzazepine (e.g., SKF-82958) Agonist->D1R Binds ATP ATP ATP->cAMP Converts

Caption: Canonical D1 Receptor Signaling Pathway.

Key Applications in CNS Disorder Models

Parkinson's Disease (PD)

In PD, the degeneration of dopaminergic neurons in the substantia nigra leads to a profound dopamine deficit in the striatum. D1R agonists, such as SKF-82958, have been investigated to directly stimulate postsynaptic D1 receptors, bypassing the degenerated presynaptic terminals. Studies in primate models of PD have shown that D1 agonists can produce antiparkinsonian effects, including contraversive circling (in unilateral lesion models) and reduction of neurological deficits.[7][8] They are often studied alone or in combination with D2-like receptor agonists.[7]

Cognitive Impairment in Schizophrenia

Cognitive deficits are a core feature of schizophrenia and are poorly addressed by current antipsychotics, which primarily target D2 receptors.[9][10][11][12] Hypofunction of dopaminergic pathways in the prefrontal cortex is believed to contribute to these deficits.[10] D1R agonists are hypothesized to enhance cortical function and improve domains like working memory and executive function. Animal models assessing cognitive enhancement are therefore crucial for evaluation.

Application Note 1: In Vitro Characterization

The initial characterization of any novel 1-phenyl-3-benzazepine derivative involves determining its affinity and functional activity at the target receptor(s).

Quantitative Data Summary: Receptor Binding Affinities

The following table summarizes representative binding affinities (Ki, inhibition constant) for a classic 1-phenyl-3-benzazepine D1-like receptor agonist. Lower Ki values indicate higher binding affinity.

CompoundReceptor SubtypeRadioligandTissue/Cell PreparationKi (nM)Reference
(+)-Glaucine D1-like[³H]-SCH 23390Rat Striatal Membranes3900[13]
(+)-Glaucine D2-like[³H]-racloprideRat Striatal Membranes3020[13]
Pergolide D1[³H]-SCH 23390Human Caudate34[14]
Pergolide D2[³H]-SpiperoneBovine Caudate1.1[14]
Pergolide D3[³H]-SpiperoneBovine Caudate0.9[14]
Note: This table is illustrative. Researchers should consult specific literature for Ki values of the exact compounds under investigation.
Protocol: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the dopamine D1 receptor.[13][14]

Objective: To calculate the Ki of a 1-phenyl-3-benzazepine derivative at the D1 receptor.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D1 receptor, or rat striatal tissue homogenates.[13][15]

  • Radioligand: [³H]-SCH 23390 (a selective D1 antagonist).

  • Test Compound: 1-phenyl-3-benzazepine derivative.

  • Non-specific Agent: SKF-83566 or unlabeled SCH 23390 (at a high concentration, e.g., 10 µM) to define non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with GF/C filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI).

  • Scintillation Fluid & Counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in cold lysis buffer, centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).[15]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + Non-specific Agent.

    • Competition: Receptor membranes + Radioligand + varying concentrations of Test Compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Add components to the wells. A typical final volume is 250 µL. Incubate for 60-90 minutes at room temperature or 30°C with gentle agitation.[15]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the GF/C filter mat using the cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) for each well using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol: cAMP Accumulation Functional Assay

This protocol measures the functional agonism of a test compound by quantifying the production of the second messenger cAMP following D1 receptor stimulation.[16][17]

Objective: To determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of a 1-phenyl-3-benzazepine agonist.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

  • Assay Medium: Serum-free DMEM or HBSS.

  • Stimulation Buffer: Assay medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[16]

  • Reference Agonist: A known full D1 agonist (e.g., SKF-81297) for positive control.

  • Test Compound: 1-phenyl-3-benzazepine derivative.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.[16][18]

  • Cell Lysis Buffer: Provided with the cAMP kit.

Procedure:

  • Cell Plating: Seed cells into a 96-well or 384-well plate at a predetermined density and incubate overnight to allow for adherence.[16]

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in stimulation buffer.

  • Cell Stimulation:

    • Remove culture medium from the cells.

    • Add stimulation buffer (containing the PDE inhibitor) and pre-incubate for 15-30 minutes.[16]

    • Add the diluted test compounds or reference agonist to the respective wells. Include wells with only stimulation buffer for basal level control.

    • Incubate for a set time (e.g., 30 minutes) at 37°C.[18]

  • Cell Lysis: Stop the stimulation by adding lysis buffer to each well as per the kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP measurement following the detection kit's protocol. This typically involves adding detection reagents (e.g., labeled cAMP conjugate and a specific antibody) and incubating before reading the signal on a compatible plate reader.[16]

  • Data Analysis:

    • Generate a cAMP standard curve using the standards provided in the kit.

    • Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Use non-linear regression (sigmoidal dose-response) to calculate the EC50 and Emax for the test compound.

Application Note 2: Preclinical In Vivo Assessment

Following in vitro validation, promising compounds are advanced to in vivo models to assess their therapeutic efficacy in a complex biological system.

Protocol: 6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease

This is a widely used neurotoxicant-based model that reproduces the dopamine depletion characteristic of PD.[19] Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or striatum causes progressive degeneration of dopaminergic neurons on one side of the brain.[20][21][22]

Objective: To evaluate the ability of a 1-phenyl-3-benzazepine agonist to reverse motor deficits in a rat model of PD.

Materials:

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.[23]

  • Neurotoxin: 6-hydroxydopamine HCl, dissolved in saline with 0.02% ascorbic acid to prevent oxidation.

  • Pre-treatment: Desipramine (to protect noradrenergic neurons) and Pargyline (an MAO inhibitor).[21]

  • Stereotaxic Apparatus.

  • Test Compound: 1-phenyl-3-benzazepine derivative.

  • Behavioral Assessment: Rotational behavior monitoring system.

Procedure:

  • Pre-treatment: Administer desipramine and pargyline prior to surgery according to established timelines.[21]

  • Stereotaxic Surgery: Anesthetize the animal and secure it in the stereotaxic frame. Unilaterally inject 6-OHDA into the MFB using precise coordinates from a rodent brain atlas.

  • Post-operative Care & Recovery: Provide enhanced care, including supplementary food and hydration, to ensure animal welfare and minimize mortality.[24] Allow 2-3 weeks for the lesion to fully develop.

  • Lesion Validation: Confirm the extent of dopamine depletion. This can be done behaviorally (e.g., apomorphine- or amphetamine-induced rotation test) or histologically post-mortem (tyrosine hydroxylase immunohistochemistry).

  • Drug Administration: Administer the test compound (e.g., via subcutaneous or intraperitoneal injection) to the lesioned animals.

  • Behavioral Testing (Rotational Behavior): Place the animal in a circular arena and record rotations. A successful D1 agonist will stimulate the dopamine-depleted striatum, causing the animal to rotate contralateral (away from) the lesioned side. Count rotations for 60-90 minutes post-injection.

  • Data Analysis: Quantify the net contralateral rotations per minute. Compare the effects of different doses of the test compound to a vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol: Novel Object Recognition (NOR) Test for Cognition

The NOR test is used to assess learning and recognition memory in rodents.[25][26] It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[27][28]

Objective: To determine if a 1-phenyl-3-benzazepine agonist can enhance recognition memory.

Materials:

  • Animals: Adult mice or rats.

  • Test Arena: A square open-field box.[28]

  • Objects: Two sets of identical objects (e.g., two identical cubes, two identical cylinders) that are distinct from each other. Objects should be heavy enough that the animal cannot move them.

  • Test Compound: 1-phenyl-3-benzazepine derivative.

  • Video Recording and Analysis Software.

Procedure:

  • Habituation: For 2-3 days, allow each animal to freely explore the empty test arena for 5-10 minutes to reduce anxiety and novelty-induced activity.[29]

  • Training/Acquisition Trial (T1):

    • Administer the test compound or vehicle at a set time before the trial.

    • Place two identical objects (A1 and A2) in the arena.

    • Allow the animal to explore the objects for a fixed period (e.g., 3-5 minutes).[27]

    • Return the animal to its home cage.

  • Inter-Trial Interval (ITI): A delay is imposed between the training and test trials. The length of the ITI can be varied to test short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.

  • Test/Choice Trial (T2):

    • Place one of the familiar objects (A) and one novel object (B) in the arena.

    • Allow the animal to explore for the same duration as in T1.

    • Record the time spent actively exploring each object (defined as the nose pointing at the object within a 2 cm proximity).[28]

  • Data Analysis:

    • Calculate the Discrimination Index (DI) : (Time exploring Novel - Time exploring Familiar) / (Total exploration time) .[29]

    • A positive DI indicates the animal remembers the familiar object and prefers the novel one. A DI near zero suggests no memory of the familiar object.

    • Compare the DI between the drug-treated group and the vehicle group using a t-test or ANOVA.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Testing Binding Radioligand Binding Assay (Determine Ki) Functional cAMP Functional Assay (Determine EC50, Emax) PD_Model PD Model Generation (e.g., 6-OHDA Lesion) Functional->PD_Model Promising Candidate Cog_Model Cognition Model (e.g., NOR Habituation) Functional->Cog_Model PD_Test Motor Assessment (Rotational Behavior) PD_Model->PD_Test Cog_Test Cognitive Assessment (NOR T1/T2 Trials) Cog_Model->Cog_Test Data_Analysis Data Analysis & Interpretation PD_Test->Data_Analysis Cog_Test->Data_Analysis Compound 1-Phenyl-3-Benzazepine Test Compound Compound->Binding Compound->Functional

Caption: Preclinical Evaluation Workflow for 1-Phenyl-3-Benzazepines.

Experimental Considerations & Troubleshooting

  • Solubility: Benzazepine derivatives can be hydrophobic. Ensure complete solubilization in a suitable vehicle (e.g., DMSO, then dilution in saline). Always test the vehicle alone as a control group.

  • Blood-Brain Barrier (BBB) Penetration: Not all compounds that are active in vitro will be effective in vivo. Early pharmacokinetic studies are essential to confirm that the compound reaches the CNS in sufficient concentrations.

  • Behavioral Confounds: In behavioral tests like NOR, ensure that the compound is not causing hyperactivity or sedation, which would confound the interpretation of exploration times. Always measure total locomotor activity as a control.

  • Model Validity: Animal models replicate only certain aspects of complex human diseases.[30] For example, the 6-OHDA model does not replicate the progressive nature or non-motor symptoms of PD.[22] Results should be interpreted within the context of the model's limitations.

References

  • Consensus Community. (n.d.). Mechanisms of dopamine D1 receptor signaling in neuronal plasticity.
  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
  • Nielsen, B. E., & Ford, C. (2023). 6-OHDA mouse model of Parkinson's disease. protocols.io.
  • Nishi, A., Shuto, T., & Kuroiwa, M. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in Neuroanatomy, 5, 43.
  • ResearchGate. (n.d.). Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts...
  • Undie, A. S. (2010). Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation. Pharmacology & Therapeutics, 128(1), 37-61.
  • Gray, D. L., & Allen, J. A. (2018). The Signaling and Pharmacology of the Dopamine D1 Receptor. Neuropharmacology, 133, 25-36.
  • Iancu, R., Mohapel, P., & Brundin, P. (2012). A 6-hydroxydopamine in vivo model of Parkinson's disease. Methods in Molecular Biology, 846, 355-364.
  • Nielsen, B. E., & Ford, C. (2023). 6-OHDA mouse model of Parkinson's disease. protocols.io.
  • JoVE. (2021). 6-OHDA Model for Parkinson's Disease Research.
  • BenchChem. (n.d.). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists.
  • ResearchGate. (n.d.). Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function.
  • Gancher, S. T., & Woodward, W. R. (1994). Selective Full Dopamine D1-like (SKF-82958) and D2-like (N-0923) Agonist Combination in the MPTP Monkey Model of Hemiparkinsonism. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 8(1), 1-13.
  • Rupniak, N. M., Boyce, S., Steventon, M., & Iversen, S. D. (1992). Weak antiparkinsonian activity of the D1 agonist C-APB (SKF 82958) and lack of synergism with a D2 agonist in primates. Clinical Neuropharmacology, 15(4), 307-309.
  • BenchChem. (n.d.). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Semantic Scholar. (n.d.). A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms.
  • Yamada, H., et al. (2016). The Dopamine D1 Receptor Agonist SKF-82958 Effectively Increases Eye Blinking Count in Common Marmosets. Behavioural Brain Research, 299, 124-127.
  • Wu, T., et al. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Pharmacological and Toxicological Methods, 44(2), 391-399.
  • b-neuro. (n.d.). Novel Object Recognition Test.
  • Melior Discovery. (n.d.). Novel Object Recognition Test.
  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 145(1-2), 195-202.
  • JoVE. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice.
  • BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of (+)-Glaucine at Dopamine Receptors.
  • Eurofins. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols: Measuring cAMP Accumulation with GLP-1R Agonist 12.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • ResearchGate. (n.d.). Novel object recognition. (A) NOR protocol consisted of three 5-minute...
  • ResearchGate. (n.d.). Effect of the D1 receptor agonist SKF82958 (0.02 mg/kg/day s.c.)...
  • ResearchGate. (n.d.). The effects of the dopamine D1 receptor agonist SKF 82958 and the...
  • Sasakura, K., et al. (1983). A novel class of potential central nervous system agents. 3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines. Journal of Medicinal Chemistry, 26(10), 1437-1442.
  • Taylor & Francis. (n.d.). Benzazepine – Knowledge and References.
  • Bagolini, C., et al. (1978). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of Medicinal Chemistry, 21(5), 476-480.
  • The Jackson Laboratory. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics.
  • MDPI. (2023). Advances in the Treatment of Cognitive Impairment in Schizophrenia: Targeting NMDA Receptor Pathways.
  • White, H. S., & Barker-Haliski, M. L. (2022). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 181, 106880.
  • Ghasemi, M., & Dehpour, A. R. (2019). Cognitive Deficit in Schizophrenia: From Etiology to Novel Treatments. Pharmacological Reports, 71(5), 996-1006.
  • Ndode-Ekane, X. E., et al. (2021). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia Open, 6(3), 518-527.
  • WMS, et al. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. International Journal of Molecular Sciences, 24(9), 8303.
  • MDPI. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation.
  • ResearchGate. (n.d.). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives.
  • MDPI. (2024). The Effect of Antipsychotics on Cognition in Schizophrenia—A Current Narrative Review.
  • MDPI. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides.
  • Foroumadi, A., et al. (2022). Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2465-2475.
  • Griffin, C. E., 3rd, et al. (2013). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal, 13(2), 214-223.
  • Gold, J. M., & Harvey, P. D. (2009). Generalized and specific neurocognitive deficits in psychotic disorders: Utility for evaluating pharmacological treatment effects and as intermediate phenotypes for gene discovery. Schizophrenia Bulletin, 35(4), 703-705.
  • Tripathi, A., et al. (2018). Cognitive Deficits in Schizophrenia: Understanding the Biological Correlates and Remediation Strategies. Clinical Psychopharmacology and Neuroscience, 16(1), 7-17.
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Sources

Application Notes and Protocols for the Analytical Characterization of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the analytical methodologies essential for the characterization of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine. This benzazepine derivative is a core structural motif in numerous pharmacologically active compounds, including dopamine receptor ligands.[1] Accurate and robust analytical methods are therefore critical for researchers, scientists, and drug development professionals engaged in its synthesis, purification, and quality control.

This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring a deep understanding of the characterization process. The protocols described herein are designed to be self-validating, incorporating best practices for scientific integrity.

Introduction to this compound

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The biological activity of chiral compounds often resides in only one of the enantiomers, while the other may be inactive or even elicit undesirable effects.[2] Consequently, the ability to separate and characterize the individual enantiomers is of paramount importance in a pharmaceutical context.

The analytical workflow for this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and stereochemistry.

cluster_0 Analytical Workflow cluster_1 Characterization Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Purified Analyte HPLC HPLC Characterization->HPLC Purity & Quantification MS MS Characterization->MS Molecular Weight & Structure NMR NMR Characterization->NMR Structural Elucidation Chiral_Separation Chiral_Separation HPLC->Chiral_Separation Enantiomeric Purity

Caption: Workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. A reversed-phase method is typically employed, leveraging the nonpolar nature of the analyte.

Rationale for Method Development

The choice of a C18 stationary phase is based on its hydrophobicity, which provides good retention for the relatively nonpolar benzazepine ring system. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer is necessary to maintain a consistent pH, which is crucial for the reproducible ionization state of the basic nitrogen in the benzazepine ring, thereby ensuring consistent retention times. UV detection is suitable due to the presence of the phenyl chromophore.

Protocol for Reversed-Phase HPLC Analysis

This protocol is a starting point and may require optimization based on the specific instrumentation and purity of the sample.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen phosphate (or other suitable buffer salt)

  • Phosphoric acid (to adjust pH)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the reference standard and the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:20 mM KH2PO4 (pH 2.5) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 210 nm
  • Analysis: Inject the reference standard followed by the sample. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and providing structural information about the analyte through fragmentation analysis.

Ionization and Fragmentation Principles

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it readily forms a protonated molecule [M+H]+. In tandem mass spectrometry (MS/MS), this protonated molecule is fragmented by collision-induced dissociation (CID). The fragmentation pattern is characteristic of the molecule's structure. For aromatic compounds, a common fragmentation is the loss of small neutral molecules.[3] The benzazepine ring may undergo ring-opening and subsequent fragmentation.

Analyte Analyte ESI Electrospray Ionization Analyte->ESI Protonated_Molecule [M+H]+ ESI->Protonated_Molecule CID Collision-Induced Dissociation Protonated_Molecule->CID Fragment_Ions Fragment Ions CID->Fragment_Ions Mass_Analyzer Mass Analyzer Fragment_Ions->Mass_Analyzer Mass_Spectrum Mass Spectrum Mass_Analyzer->Mass_Spectrum

Caption: Experimental workflow for MS/MS analysis.

Protocol for LC-MS Analysis

Instrumentation:

  • Liquid chromatography system coupled to a mass spectrometer with an ESI source

Materials:

  • Same as for HPLC analysis

Procedure:

  • LC Separation: Use the same HPLC method as described in section 2.2 to separate the analyte before it enters the mass spectrometer.

  • MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 600 L/hr
Collision Energy (MS/MS) 10-40 eV (ramp)
  • Data Analysis: The expected protonated molecule [M+H]+ for C16H17N has a mass-to-charge ratio (m/z) of 224.14. Analyze the MS/MS spectrum for characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both 1H and 13C NMR are essential for the complete characterization of this compound.

Principles of NMR for Structural Analysis

1H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. 13C NMR provides information about the number of different types of carbon atoms and their chemical environment. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity between protons and between protons and carbons, respectively.[4]

Expected NMR Spectral Data

The following table provides expected chemical shift ranges for the protons and carbons of this compound, based on data from structurally similar N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines.[5] Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Phenyl-H7.20 - 7.40m
Benzazepine Aromatic-H7.00 - 7.20m
C1-H4.50 - 4.80t
C2-H, C5-H2.80 - 3.20m
C4-H1.90 - 2.20m
NH1.50 - 2.50br s

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon AssignmentExpected Chemical Shift (ppm)
Phenyl C (ipso)140 - 145
Benzazepine C (aromatic)125 - 140
Phenyl C (aromatic)125 - 130
C160 - 65
C2, C545 - 55
C430 - 35
Protocol for NMR Analysis

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Materials:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • Purified sample of this compound

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire 1H NMR, 13C NMR, COSY, and HSQC spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectra and assign the signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

Chiral HPLC for Enantiomeric Separation

As this compound is chiral, separating and quantifying the enantiomers is crucial. This is typically achieved using a chiral stationary phase (CSP) in HPLC.[6][7]

Principles of Chiral Separation

Chiral stationary phases are designed to interact differently with the two enantiomers of a chiral molecule, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds.[2]

Protocol for Chiral HPLC Analysis

This is a general protocol and the choice of the specific chiral column and mobile phase will require screening and optimization.

Instrumentation:

  • HPLC system with a UV-Vis detector

Materials:

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol or ethanol

  • Chiral HPLC column (e.g., Chiralpak AD-H or Chiralcel OD-H)

  • Racemic and, if available, enantiomerically enriched samples of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mixture of n-hexane and an alcohol (e.g., 90:10 v/v n-hexane:isopropanol). Degas the mobile phase before use.

  • Sample Preparation: Dissolve the samples in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 220 nm
  • Analysis: Inject the racemic sample to determine the retention times of the two enantiomers. The enantiomeric excess (e.e.) of a sample can be calculated from the peak areas of the two enantiomers.

Conclusion

The analytical characterization of this compound requires a multi-technique approach. HPLC is essential for purity assessment and, with a chiral stationary phase, for determining enantiomeric purity. Mass spectrometry provides crucial confirmation of the molecular weight and structural information through fragmentation analysis. Finally, NMR spectroscopy offers the definitive elucidation of the molecule's complex structure. The protocols and guidelines presented in this application note provide a solid foundation for the robust and reliable characterization of this important pharmaceutical building block.

References

  • Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignments of N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-905. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Katritzky, A. R., et al. (2002). 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, (10), 1723-1729. Available from: [Link]

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Application Notes and Protocols for In Vitro Measurement of Benzazepine Dopaminergic Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Dopaminergic Landscape of Benzazepines

Benzazepines are a class of compounds characterized by a core chemical structure comprising a benzene ring fused to a diazepine ring.[1] While classically known for their interaction with GABA-A receptors, leading to sedative and anxiolytic effects, a significant subset of benzazepine derivatives exhibits potent and often selective activity at dopamine receptors.[2][3][4][5][6][7] This dopaminergic activity is central to their therapeutic potential in a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, as well as their abuse liability.[8][9][10][11]

The dopamine system in the brain is crucial for regulating motor control, motivation, reward, and cognitive functions.[11] Dopamine exerts its effects through five G protein-coupled receptors (GPCRs), classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[11] D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while D2-like receptor activation generally inhibits this pathway.[2][11][12][13]

This guide provides a comprehensive overview and detailed protocols for key in vitro assays designed to characterize the dopaminergic activity of benzazepine compounds. Understanding the interaction of these compounds with dopamine receptors and transporters is paramount for elucidating their mechanism of action, determining their therapeutic window, and predicting their potential side-effect profile. The following sections will delve into the principles, methodologies, and data interpretation of radioligand binding assays, functional assays measuring second messenger modulation, and neurotransmitter uptake assays.

I. Radioligand Binding Assays: Quantifying Affinity for Dopamine Receptors

Radioligand binding assays are a cornerstone of pharmacology, enabling the direct measurement of the affinity of a test compound for a specific receptor.[14] These assays utilize a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. The test compound's ability to displace the radioligand from the receptor is quantified, providing a measure of its binding affinity (Ki).

Principle of Competitive Radioligand Binding

In a competitive binding assay, a fixed concentration of a high-affinity radioligand and varying concentrations of an unlabeled test compound (the competitor) are incubated with a source of the target receptor (e.g., cell membranes expressing the receptor). The amount of radioligand bound to the receptor is measured at equilibrium. The competitor's potency in displacing the radioligand is inversely proportional to its binding affinity for the receptor.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_cells Cell Culture expressing Dopamine Receptor (e.g., D1 or D2) prep_membranes Membrane Preparation prep_cells->prep_membranes incubation Incubate: - Membranes - Radioligand - Benzazepine prep_membranes->incubation prep_radioligand Prepare Radioligand Stock prep_radioligand->incubation prep_competitor Prepare Benzazepine (Competitor) Dilutions prep_competitor->incubation filtration Rapid Filtration to separate bound from free radioligand incubation->filtration scintillation Scintillation Counting to quantify bound radioactivity filtration->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Dopamine D2 Receptor Binding Assay

This protocol is adapted for determining the binding affinity of a benzazepine for the human dopamine D2 receptor.

Materials and Reagents:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Control: Haloperidol or unlabeled Spiperone.

  • Test Compound: Benzazepine of interest.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail

  • Scintillation Counter

  • 96-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the benzazepine test compound in the assay buffer.

    • Dilute the [³H]-Spiperone in assay buffer to a final concentration of ~0.2 nM.

    • Prepare a high concentration of haloperidol (e.g., 10 µM) for determining non-specific binding.

    • Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer (typically 10-20 µg of protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.

    • Non-specific Binding: Add 50 µL of haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.

    • Competitive Binding: Add 50 µL of each benzazepine dilution, 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the benzazepine concentration.

  • Determine the IC50:

    • The IC50 is the concentration of the benzazepine that inhibits 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.

  • Calculate the Ki (Inhibition Constant):

    • The Ki is a measure of the affinity of the benzazepine for the receptor and is calculated using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand.

        • Kd is the dissociation constant of the radioligand for the receptor.

Quantitative Data Summary:

ParameterDescriptionTypical Value Range
IC50 Concentration of competitor inhibiting 50% of radioligand binding.nM to µM
Ki Inhibition constant, a measure of competitor affinity.nM to µM
Kd Dissociation constant of the radioligand.pM to nM

II. Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays move beyond simple binding and measure the cellular response following receptor activation or inhibition. For dopamine receptors, the most common functional readouts are the modulation of intracellular cyclic AMP (cAMP) levels and the activation of reporter genes.

A. cAMP Assays

D1-like receptors (D1 and D5) are Gs-coupled, and their activation stimulates adenylyl cyclase to produce cAMP.[12][15][16] Conversely, D2-like receptors (D2, D3, and D4) are Gi-coupled and inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[12] cAMP assays can therefore determine whether a benzazepine acts as an agonist (stimulates or inhibits cAMP production) or an antagonist (blocks the effect of a known agonist).

Principle of cAMP Measurement

These assays typically use cells engineered to express the dopamine receptor of interest. Following treatment with the test compound, intracellular cAMP levels are measured. Common detection methods include competitive immunoassays (e.g., HTRF, ELISA) or the use of biosensors that change their fluorescence or luminescence in response to cAMP binding.[12][15][16]

Signaling Pathway: D1 Receptor Activation

D1R D1 Receptor Gs Gs Protein D1R->Gs Agonist Binding AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene

Caption: D1 receptor signaling pathway leading to cAMP production.

Detailed Protocol: D1 Receptor Agonist-Induced cAMP Accumulation

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Reference Agonist: Dopamine or a known D1 agonist (e.g., SKF 81297).

  • Test Compound: Benzazepine of interest.

  • cAMP Detection Kit: (e.g., HTRF cAMP dynamic 2 kit, LANCE cAMP kit, or similar).

  • Cell culture reagents

  • White 384-well plates

Procedure:

  • Cell Plating:

    • Seed the D1-expressing cells into white 384-well plates at an appropriate density and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the benzazepine and the reference agonist in the assay medium.

  • Agonist Mode Assay:

    • Remove the culture medium from the cells.

    • Add the diluted benzazepine or reference agonist to the wells.

    • Incubate at 37°C for 30 minutes.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with the benzazepine dilutions for 15-30 minutes.

    • Add the reference agonist at a concentration that gives a submaximal response (EC80).

    • Incubate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

Data Analysis and Interpretation
  • Agonist Activity:

    • Plot the cAMP response against the logarithm of the benzazepine concentration.

    • Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) from the dose-response curve.

  • Antagonist Activity:

    • Plot the inhibition of the agonist-induced cAMP response against the logarithm of the benzazepine concentration.

    • Determine the IC50 (the concentration that inhibits 50% of the agonist response).

    • Calculate the pA2 or Kb to quantify the antagonist potency.

Quantitative Data Summary:

ParameterDescriptionIndicates
EC50 Molar concentration of an agonist that produces 50% of the maximal possible effect.Agonist Potency
Emax Maximal effect produced by the drug.Agonist Efficacy
IC50 Molar concentration of an antagonist that inhibits 50% of the agonist response.Antagonist Potency
B. Reporter Gene Assays

Reporter gene assays provide a downstream, integrated measure of receptor activation and signal transduction.[17] These assays are particularly useful for studying signaling pathways that culminate in changes in gene expression.[17][18]

Principle of Reporter Gene Assays

Cells are engineered to express the dopamine receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter containing response elements that are activated by the receptor's signaling pathway.[17][18] For D1 receptors, a cAMP response element (CRE) is often used.[18] Activation of the receptor leads to the production of the reporter protein, which can be easily quantified.[13][17]

Detailed Protocol: CRE-Luciferase Reporter Assay for D1 Receptor Activation

Materials and Reagents:

  • Cell Line: HEK293 cells stably co-expressing the human dopamine D1 receptor and a CRE-luciferase reporter construct.

  • Reference Agonist: Dopamine.

  • Test Compound: Benzazepine of interest.

  • Luciferase Assay Reagent

  • Cell culture reagents

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed the reporter cells into white, clear-bottom 96-well plates and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the benzazepine and reference agonist.

    • Remove the culture medium and add the compound dilutions to the cells.

    • Incubate for 4-6 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

Data Analysis and Interpretation

The data analysis is similar to that for cAMP assays, yielding EC50 values for agonists and IC50 values for antagonists. This assay provides a robust, amplified signal of the upstream signaling events.

III. Dopamine Transporter (DAT) Uptake Assays

Some benzazepines may exert their dopaminergic effects by interacting with the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.[19][20][21] Inhibition of DAT increases the synaptic concentration and duration of action of dopamine.

Principle of DAT Uptake Assays

These assays measure the ability of a test compound to inhibit the uptake of a labeled substrate (e.g., [³H]-dopamine or a fluorescent dopamine analog) into cells expressing DAT.[19][20][22][23]

Detailed Protocol: [³H]-Dopamine Uptake Assay

Materials and Reagents:

  • Cell Line: HEK293 or other suitable cells stably expressing the human DAT.

  • Substrate: [³H]-Dopamine.

  • Reference Inhibitor: Cocaine or GBR 12909.

  • Test Compound: Benzazepine of interest.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer.

  • Lysis Buffer

  • Scintillation Counter

Procedure:

  • Cell Plating:

    • Plate DAT-expressing cells in 96-well plates and allow them to reach confluency.

  • Assay:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of the benzazepine or reference inhibitor for 10-20 minutes at room temperature.

    • Initiate the uptake by adding [³H]-dopamine.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells.

    • Measure the radioactivity in the cell lysate using a scintillation counter.

Data Analysis and Interpretation
  • Plot the percentage of inhibition of [³H]-dopamine uptake against the logarithm of the benzazepine concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the dopaminergic activity of benzazepine compounds. By systematically evaluating receptor binding affinity, functional agonism or antagonism, and effects on dopamine transport, researchers can build a comprehensive pharmacological profile. This information is critical for guiding drug discovery and development efforts, enabling the selection of candidates with the desired potency, selectivity, and mechanism of action for therapeutic intervention in a variety of CNS disorders.

References

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  • Eurofins. (n.d.). D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Tan, K. R., et al. (2011). Neural bases for addictive properties of benzodiazepines. Nature, 463(7282), 769–774. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC30564 benzodiazepines/]([Link] benzodiazepines/)

  • The Last Resort Recovery Center. (n.d.). Do Benzodiazepines Affect Dopamine Levels?. Retrieved from [Link]

  • Weinstock, J., et al. (1980). Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of Medicinal Chemistry, 23(9), 973–975. [Link]

  • Hübner, H., et al. (2000). Synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie, 333(11), 373-377. [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved from [Link]

  • News-Medical.Net. (2020). An Overview of Dopamine Receptor Pharmacology. Retrieved from [Link]

  • Himmlet, A., Stratowa, C., & Czernilofsky, A. P. (1993). Functional Testing of Human Dopamine D1 And D5 Receptors Expressed in Stable camp-Reporter Cell Lines. Journal of Receptor Research, 13(1-4), 79-94. [Link]

  • Innoprot. (n.d.). cAMP NOMAD D1 Dopamine Receptor Cell Line. Retrieved from [Link]

  • EHN Canada. (n.d.). Effects of Benzos on Dopamine and Your Brain. Retrieved from [Link]

  • Kaiser, C., et al. (1982). Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. Journal of Medicinal Chemistry, 25(6), 697–703. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Covey, D. P., et al. (2013). Diazepam Concurrently Increases the Frequency and Decreases the Amplitude of Transient Dopamine Release Events in the Nucleus Accumbens. ACS Chemical Neuroscience, 4(11), 1461–1471. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved from [Link]

  • Lee, S. J., et al. (2005). Development of a Dual Membrane Protein Reporter System Using Sodium Iodide Symporter and Mutant Dopamine D2 Receptor Transgenes. Journal of Nuclear Medicine, 46(12), 2097-2105. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(9), 1605-1610. [Link]

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Application Notes and Protocols: The Use of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Derivatives as Dopamine D1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a cornerstone in the study of the dopaminergic system, representing a class of compounds with high affinity and selectivity for the D1-like dopamine receptors (D1 and D5).[1] The most prominent and widely utilized compound from this class is (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, commonly known as SCH 23390 .[2][3] Since its development, SCH 23390 has become an indispensable pharmacological tool for elucidating the multifaceted roles of the D1 receptor in motor control, cognition, reward, and various neuropathological conditions.[2]

This guide provides a comprehensive overview of the application of SCH 23390 and related benzazepines as D1 receptor antagonists. It details both in vitro and in vivo experimental protocols, explains the causality behind methodological choices, and offers a framework for robust and reproducible research.

Chemical Properties and Selectivity Profile

SCH 23390 is a highly potent and selective antagonist for the D1-like dopamine receptors, exhibiting Ki values of approximately 0.2 nM for the D1 receptor and 0.3 nM for the D5 receptor.[2][4] Its selectivity for D1-like receptors over D2-like receptors is a key attribute that allows for the specific interrogation of D1-mediated pathways. While highly selective, it is crucial to note that SCH 23390 also displays significant affinity for serotonin receptors, particularly 5-HT2 and 5-HT1C subtypes.[2] However, the doses required to elicit responses via these serotonin receptors in vivo are typically more than tenfold higher than those needed for D1 receptor-mediated effects, providing a therapeutic window for selective D1 antagonism.[2]

Compound Receptor Target Binding Affinity (Ki) Notes
SCH 23390 Dopamine D1~0.2 nM[2][4]Highly potent and selective antagonist.
Dopamine D5~0.3 nM[2][4]Also antagonizes the other D1-like receptor.
Serotonin 5-HT2C~9.3 nM[4]Significant off-target activity at higher concentrations.
Serotonin 5-HT2A/1CHigh Affinity[2]Requires careful dose selection for in vivo studies.
Mechanism of Action: D1 Receptor Signaling

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf subunit.[[“]][6] Upon activation by dopamine, this G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a cascade of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[[“]][7] This signaling cascade modulates neuronal excitability, gene expression, and synaptic plasticity.[[“]][6]

SCH 23390 acts as a competitive antagonist at the D1 receptor, binding to the receptor without activating it and thereby preventing dopamine from initiating this downstream signaling cascade.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine (Agonist) D1R D1 Receptor Dopamine->D1R Binds & Activates SCH23390 SCH 23390 (Antagonist) SCH23390->D1R Binds & Blocks G_Protein Gαs/olf D1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Response Neuronal Response DARPP32->Response

D1 Receptor Signaling Pathway and Antagonism

In Vitro Application Protocols

In vitro assays are fundamental for characterizing the binding affinity and functional antagonism of this compound derivatives.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled D1 antagonist, such as [³H]SCH 23390, from the receptor.

Causality and Experimental Choices:

  • Radioligand: [³H]SCH 23390 is the gold standard due to its high affinity and selectivity for D1 receptors, providing a robust signal-to-noise ratio.[8]

  • Tissue Source: Rat striatal tissue is commonly used as it has a high density of D1 receptors.[8] Alternatively, membranes from cell lines stably expressing the human D1 receptor (e.g., CHO or HEK293 cells) can be used for a more defined system.

  • Non-Specific Binding: This is determined using a high concentration of a different, potent D1 antagonist (e.g., cis(Z)-flupenthixol or unlabeled SCH 23390) to saturate all specific binding sites.[8] This is critical for isolating the specific binding of the radioligand.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., Rat Striatum Homogenate) start->prep setup Set up Assay Plate (Total, Non-Specific, Test Compound) prep->setup add_radio Add [³H]SCH 23390 (Fixed Concentration) setup->add_radio incubate Incubate at 30°C for 60 min (Reach Equilibrium) add_radio->incubate filter Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash Wash Filters (Remove Unbound Radioligand) filter->wash count Scintillation Counting (Quantify Bound Radioactivity) wash->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Workflow for a Radioligand Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + [³H]SCH 23390 + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + [³H]SCH 23390 + high concentration of unlabeled antagonist (e.g., 1 µM cis-flupenthixol).

    • Test Compound: Membranes + [³H]SCH 23390 + varying concentrations of the test compound (e.g., this compound derivative).

  • Incubation: Initiate the binding reaction by adding a fixed concentration of [³H]SCH 23390 (typically at or near its Kd, ~0.3 nM) to all wells.[8] Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[9]

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific filter binding). This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[10]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Protocol 2: Functional Antagonism Assay (cAMP Measurement)

This assay measures the ability of an antagonist to block the agonist-induced production of cAMP, providing a direct measure of its functional potency.

Causality and Experimental Choices:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human D1 receptor is ideal.[12][13] These cells provide a clean and reproducible system to study the specific signaling pathway.

  • cAMP Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, sensitive, and homogeneous method.[12] Luciferase reporter gene assays under the control of a cAMP Response Element (CRE) are also highly effective and suitable for high-throughput screening.[14][15]

  • Agonist: Dopamine is the endogenous agonist. A selective D1 agonist like SKF 82958 can also be used. The agonist is used at its EC₈₀ concentration (the concentration that produces 80% of the maximal response) to ensure a robust signal that can be effectively inhibited by an antagonist.

cAMP_Assay_Workflow start Start plate_cells Plate D1-expressing cells in 96-well plate start->plate_cells pre_incubate Pre-incubate cells with varying concentrations of Antagonist plate_cells->pre_incubate add_agonist Add D1 Agonist (e.g., Dopamine at EC₈₀) pre_incubate->add_agonist incubate Incubate for 15-30 min (Allow cAMP production) add_agonist->incubate lyse_cells Lyse cells and add cAMP detection reagents (TR-FRET) incubate->lyse_cells read_plate Read plate on a compatible microplate reader lyse_cells->read_plate analyze Data Analysis (Calculate IC₅₀ and plot dose-response) read_plate->analyze end End analyze->end

Workflow for a Functional cAMP Assay

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-D1 or HEK-D1 cells into a 96-well plate and allow them to adhere overnight.

  • Antagonist Pre-incubation: Remove the culture medium. Add assay buffer containing varying concentrations of the test antagonist (e.g., SCH 23390). Incubate for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors before the agonist is introduced.

  • Agonist Stimulation: Add a fixed concentration of a D1 agonist (e.g., dopamine) to all wells (except for baseline controls). The final concentration should be near the agonist's EC₈₀ to provide a strong signal for inhibition.

  • Incubation: Incubate the plate for a defined period (e.g., 15 minutes at 37°C) to allow for agonist-stimulated cAMP production.[12]

  • cAMP Detection: Terminate the stimulation and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., TR-FRET). This typically involves lysing the cells and adding detection reagents.

  • Data Analysis:

    • Normalize the data, setting the signal from cells treated with agonist alone as 100% and the signal from untreated cells as 0%.

    • Plot the percent inhibition against the log concentration of the antagonist.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of antagonist required to reduce the agonist response by 50%.[12]

In Vivo Application Protocols

In vivo studies are essential to understand the physiological and behavioral effects of D1 receptor antagonism.

Protocol 3: Locomotor Activity Assessment

This protocol is used to evaluate the effect of D1 antagonists on spontaneous or drug-induced locomotion in rodents, a behavior heavily modulated by the dopaminergic system.[16][17]

Causality and Experimental Choices:

  • Apparatus: An open-field arena equipped with infrared beams or video tracking software allows for the automated and unbiased quantification of movement.[18]

  • Habituation: Allowing the animal to acclimate to the test environment for a period before drug administration is crucial to reduce novelty-induced hyperactivity, ensuring that the measured activity is more reflective of the drug's effect.[17]

  • Dosing: The route of administration (e.g., intraperitoneal, subcutaneous) and the dose must be carefully selected. Systemic administration of SCH 23390 in the range of 0.1-1.0 mg/kg has been shown to dose-dependently reverse cocaine-induced locomotion in rats.[19]

Locomotor_Assay_Workflow start Start habituate Habituate animal to open-field arena (e.g., 30 min) start->habituate administer Administer Vehicle or Antagonist (e.g., SCH 23390) habituate->administer pre_treat Pre-treatment Period (e.g., 15-30 min) administer->pre_treat optional_agonist Optional: Administer Agonist (e.g., Cocaine, SKF 82958) pre_treat->optional_agonist To test blockade place_in_arena Place animal back into open-field arena pre_treat->place_in_arena To test effect on spontaneous activity optional_agonist->place_in_arena record Record locomotor activity for a set duration (e.g., 60 min) place_in_arena->record analyze Analyze Data (Total distance, rearing, etc.) record->analyze end End analyze->end

Workflow for an In Vivo Locomotor Activity Study

Step-by-Step Methodology:

  • Habituation: Place individual mice or rats into the open-field arenas and allow them to explore freely for 30-60 minutes.

  • Administration: Remove the animals from the arena and administer the test compound (e.g., SCH 23390) or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Pre-treatment Period: Return the animals to their home cages for a pre-treatment period (e.g., 30 minutes) to allow for drug absorption and distribution.

  • Testing:

    • To test effects on spontaneous activity: Place the animals back into the open-field arena and record their activity for 60-120 minutes.

    • To test antagonism of agonist-induced hyperactivity: After the pre-treatment period, administer a psychostimulant (e.g., cocaine or a D1 agonist) and immediately place the animals in the arena for recording.[16]

  • Data Analysis: Analyze the recorded data using the tracking software. Key parameters include:

    • Total distance traveled.

    • Time spent in different zones (e.g., center vs. periphery).

    • Rearing frequency (vertical activity).

    • Stereotyped behaviors.

    • Compare the data between treatment groups using appropriate statistical tests (e.g., ANOVA). D1 receptor blockade is expected to reduce locomotor activity.[20]

Conclusion

The this compound class of molecules, particularly SCH 23390, remains a vital tool for dopamine system research. Its high affinity and selectivity for the D1 receptor enable precise investigation into D1-mediated physiological and behavioral processes. By employing robust and well-validated protocols, such as those detailed in this guide, researchers can ensure the generation of high-quality, reproducible data, thereby advancing our understanding of the role of the D1 receptor in health and disease.

References

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  • White, F. J., & Wang, R. Y. (1985). SCH 23390, a selective dopamine D1 antagonist, activates dopamine neurons but fails to prevent their inhibition by apomorphine. European Journal of Pharmacology, 111(3), 393-396.
  • Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts... - ResearchGate. (n.d.).
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  • Nishi, A., Shuto, T., & Kuroiwa, M. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons.
  • Hyttel, J. (1986). Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. Pharmacology & Toxicology, 59(5), 387-392.
  • Andersen, P. H. (1989). Dopamine receptor occupancy in vivo: behavioral correlates using NNC-112, NNC-687 and NNC-756, new selective dopamine D1 receptor antagonists. European Journal of Pharmacology, 166(3), 421-430.
  • D1 Receptor Antagonist, Gene | MedChemExpress. (n.d.). MedChemExpress.
  • Wachtel, S. R., & White, F. J. (1995). The dopamine D1 receptor antagonist SCH 23390 can exert D1 agonist-like effects on rat nucleus accumbens neurons. Neuroscience Letters, 199(1), 13-16.
  • Devenport, L., et al. (1991). (+/-)-3-allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship. Journal of Medicinal Chemistry, 34(5), 1673-1680.
  • Nichols, D. E., et al. (1990). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 33(2), 703-711.
  • Kłodzińska, A., & Chojnacka-Wójcik, E. (2000). Locomotor activity and a conditioned fear response: correlation with cortical and subcortical binding of the dopamine D1 receptor antagonist. Neuroreport, 11(18), 3953-3956.
  • Sell, S. L., & Tirelli, E. (2002). Effects of dopamine agonists and antagonists on locomotor activity in male and female rats. Pharmacology Biochemistry and Behavior, 73(3), 679-690.
  • McDougall, S. A., et al. (1996). Stimulating dopamine D1 receptors increases the locomotor activity of developing rats. European Journal of Pharmacology, 311(2-3), 103-107.
  • D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX.
  • Leysen, J. E., et al. (1994). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neurochemistry, 63(3), 1116-1127.
  • Application Notes and Protocols for Radioligand Binding Assays of (+)-Glaucine at Dopamine Receptors. (n.d.). BenchChem.
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  • Bergman, J., et al. (1991). Behavioral effects of D1 and D2 dopamine receptor antagonists in squirrel monkeys. The Journal of Pharmacology and Experimental Therapeutics, 258(3), 910-917.
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Troubleshooting & Optimization

Troubleshooting low enantioselectivity in asymmetric synthesis of benzazepines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of chiral benzazepines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low enantioselectivity in their experiments. As chiral benzazepines are crucial scaffolds in numerous pharmaceuticals, achieving high enantiomeric purity is paramount.[1][2][3] This resource synthesizes established principles with field-proven insights to help you navigate the complexities of stereocontrol in these important reactions.

Frequently Asked Questions (FAQs)

Q1: I'm getting a good yield, but my enantiomeric excess (% ee) is very low. Where should I start troubleshooting?

Start with the fundamentals. Low enantioselectivity, even with high conversion, typically points to issues with the chiral induction step. The most common culprits are the catalyst system, reaction conditions that are too high in energy (e.g., temperature), or the presence of achiral background reactions. Begin by verifying the integrity and purity of your chiral catalyst/ligand and ensuring your reaction temperature is optimal, as even small deviations can favor the lower-energy, non-selective pathway.

Q2: How critical is the purity of my starting materials and solvents?

It is absolutely critical. Trace impurities can have a profound impact on enantioselectivity. Water, for instance, can hydrolyze or deactivate certain catalysts. Achiral coordinating species can compete with your chiral ligand for binding to the metal center, leading to a non-stereoselective reaction pathway. Always use freshly purified, anhydrous solvents and reagents of the highest available purity.

Q3: Can the choice of solvent dramatically change the enantioselectivity?

Yes, profoundly. The solvent is not merely an inert medium; it influences the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[4] A solvent screen is one of the most powerful tools for optimization. Polar aprotic solvents like dichloromethane (DCM) or acetonitrile may stabilize one transition state over another, while non-polar solvents like toluene might favor a different conformational arrangement.[5]

Q4: My catalyst is expensive. Can I reduce the catalyst loading?

While tempting, reducing catalyst loading can sometimes negatively affect enantioselectivity.[1] A lower catalyst concentration might slow the desired chiral reaction enough for a competing, non-catalyzed or achiral background reaction to become significant. First, optimize the reaction to achieve high ee with the recommended catalyst loading. Once the system is robust, you can then cautiously screen for the minimum catalyst loading that maintains both high conversion and high enantioselectivity.

Q5: The literature procedure isn't working for my specific substrate. Why?

Asymmetric reactions can be highly substrate-dependent.[6] Steric and electronic properties of your substrate that differ from the literature examples can alter the way it interacts with the chiral catalyst. A substituent group might cause steric hindrance, preventing the optimal approach to the catalytic site, or an electronic effect could alter the substrate's reactivity. You will likely need to re-optimize the reaction conditions (temperature, solvent, catalyst) for your specific molecule.

Systematic Troubleshooting Guide for Low Enantioselectivity

This guide provides a logical workflow to identify and solve the root cause of poor stereochemical control in your synthesis.

Workflow Overview

TroubleshootingWorkflow start Low Enantioselectivity Observed cat Catalyst & Ligand Integrity start->cat Investigate sub Substrate & Reagent Purity start->sub Investigate cond Reaction Conditions start->cond Investigate sol Solvent Effects start->sol Investigate cat_check1 Verify Purity & Structure (NMR, MS) cat->cat_check1 sub_check1 Purify Substrate & Reagents sub->sub_check1 cond_check1 Optimize Temperature (Screen Low Temps) cond->cond_check1 sol_check1 Perform Solvent Screen (Polar vs. Non-polar) sol->sol_check1 cat_check2 Check for Degradation/Racemization cat_check1->cat_check2 cat_check3 Confirm Correct Catalyst Loading cat_check2->cat_check3 solution High Enantioselectivity Achieved cat_check3->solution Resolve & Optimize sub_check2 Ensure Anhydrous Conditions sub_check1->sub_check2 sub_check2->solution Resolve & Optimize cond_check2 Vary Reaction Time/Concentration cond_check1->cond_check2 cond_check3 Check Additives (e.g., Acids, Bases) cond_check2->cond_check3 cond_check3->solution Resolve & Optimize sol_check1->solution Resolve & Optimize

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Catalyst & Ligand Integrity

The chiral catalyst is the heart of the asymmetric transformation. Any deviation in its structure or purity will directly compromise the reaction's stereochemical outcome.

  • Potential Cause: The chiral ligand or the final catalyst complex has degraded, racemized, or is impure.

  • Diagnostic Protocol:

    • Purity Verification: Re-analyze your chiral ligand and/or catalyst using NMR, HPLC/SFC on a chiral column, and mass spectrometry to confirm its chemical identity and enantiomeric purity.

    • Control Reaction: If possible, run the reaction with a well-known, simple substrate for which high ee has been reported in the literature. If this control reaction also fails, the catalyst is almost certainly the problem.

    • Fresh vs. Old: Compare the performance of a freshly prepared/purchased batch of catalyst against an older batch from your lab.

  • Solutions:

    • Repurify the ligand or catalyst via crystallization or chromatography.

    • Synthesize or purchase a fresh batch of the catalyst.

    • Ensure stringent anaerobic and anhydrous storage conditions, especially for air- or moisture-sensitive catalysts.

Substrate & Reagent Purity

Impurities in your starting materials can act as catalyst poisons or inhibitors. Water is a particularly common culprit.

  • Potential Cause: The presence of water, oxygen, or other reactive impurities is deactivating the catalyst or participating in a non-selective background reaction.

  • Diagnostic Protocol:

    • Reagent Purification: Purify the benzazepine precursor and any other reagents via recrystallization, distillation, or column chromatography.

    • Strictly Anhydrous Conditions: Set up a control reaction where all glassware is rigorously flame-dried, solvents are passed through a purification system (e.g., alumina column), and all reagents are added under a strictly inert atmosphere (Argon or Nitrogen).

  • Solutions:

    • Implement rigorous purification protocols for all starting materials.

    • Use activated molecular sieves to ensure solvents and liquid reagents are anhydrous.

Protocol: Ensuring Anhydrous Reaction Conditions
  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours. Assemble the apparatus hot and allow it to cool under a high-vacuum manifold. Flame-dry the apparatus under vacuum and then backfill with a dry, inert gas (e.g., Argon).

  • Solvents & Reagents: Use freshly distilled/purified solvents from a solvent purification system. For reagents, add activated 4Å molecular sieves to the flask and dry under vacuum with gentle heating.[7]

  • Procedure: Maintain a positive pressure of inert gas throughout the reaction setup and duration. Use gas-tight syringes or cannulas for all transfers.

Reaction Conditions

Temperature, concentration, and reaction time are critical variables that control the kinetics and thermodynamics of the diastereomeric transition states.

  • Potential Cause 1: Suboptimal Temperature. Higher temperatures provide more thermal energy, which can overcome the small energy difference (ΔΔG‡) between the two diastereomeric transition states, leading to a loss of selectivity. Conversely, a temperature that is too low may stall the reaction.

  • Diagnostic Protocol: Temperature Screening.

    • Set up a series of identical small-scale reactions.

    • Run each reaction at a different, precisely controlled temperature (e.g., 40 °C, 20 °C, 0 °C, -20 °C, -78 °C).[5]

    • Ensure all other parameters (concentration, catalyst loading) are constant.

    • Quench the reactions at a consistent time point (e.g., 50% conversion) and analyze the enantiomeric excess. Plot % ee vs. Temperature to find the optimum.

  • Solutions:

    • Lowering the reaction temperature is often the most effective way to increase enantioselectivity.[5]

    • Be aware that lower temperatures will slow the reaction rate, requiring longer reaction times.

  • Potential Cause 2: Reversibility. Some reactions, like the aza-Michael addition, can be reversible.[5] If the reaction is allowed to run for too long, the initially formed kinetic product may revert and re-form under thermodynamic control, leading to racemization or a lower ee.

  • Diagnostic Protocol: Time Course Study.

    • Set up a single, larger reaction.

    • At regular intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from the reaction mixture.

    • Immediately quench the aliquot and analyze it for both conversion and % ee.

    • Plot conversion and % ee versus time. This will reveal the optimal reaction time before product erosion occurs.

  • Solutions:

    • Quench the reaction at the time point that provides the best balance of conversion and enantioselectivity.

Data-Driven Optimization Insights

The following tables illustrate trends observed in the literature for similar asymmetric syntheses. Use them as a guide for your optimization efforts.

Table 1: Effect of Temperature on Enantioselectivity (Illustrative data based on trends from asymmetric reactions[5][8])

Temperature (°C)Enantiomeric Excess (% ee)Reaction Time (h)Notes
70854Higher temperatures can erode enantioselectivity.[8]
409212A moderate temperature may offer a good compromise.
209624Room temperature is often a good starting point.[5]
09848Lower temperatures often enhance selectivity.
-20>9972May significantly slow down the reaction rate.

Table 2: Effect of Solvent on Enantioselectivity (Illustrative data based on trends from asymmetric reactions[1][5])

SolventDielectric Constant (ε)Enantiomeric Excess (% ee)Observations
Toluene2.488Non-polar aromatic solvent.
THF7.691Ethereal, coordinating solvent.
Dichloromethane (DCM)9.199Polar aprotic solvent, often gives high selectivity.[1][5]
Acetonitrile37.594Highly polar aprotic solvent.[5]
Methanol32.775Protic solvents can interfere with the catalyst.
Visualization of Stereochemical Control

TransitionStates cluster_0 Reaction Coordinate reactants Substrate + Catalyst reactants->p1 ts_R Transition State R (Lower Energy) prod_R Product R ts_R->prod_R ts_S Transition State S (Higher Energy) prod_S Product S ts_S->prod_S p1->ts_R ΔG‡(R) p1->ts_S ΔG‡(S) p_react->p_tsS p_tsR->p_prodR p_tsS->p_prodS caption Optimal conditions (e.g., low temp, right solvent) increase the energy gap (ΔΔG‡ = ΔG‡(S) - ΔG‡(R)), favoring the formation of Product R.

Caption: Energy profile of diastereomeric transition states in an asymmetric reaction.

References

  • Peters, B. B. C., Andersson, P. G., Ruchirawat, S., & Ieawsuwan, W. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 24(10), 1969–1973. [Link]

  • ResearchGate. (n.d.). Optimization of the asymmetric catalytic reaction conditions a. ResearchGate. Retrieved from [Link]

  • Chen, F. E., et al. (n.d.). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2024). A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations. MDPI. Retrieved from [Link]

  • Wang, H., Gu, S., Yan, Q., Ding, L., & Chen, F.-E. (2020). Asymmetric catalysis in synthetic strategies for chiral benzothiazepines. Green Synthesis and Catalysis, 1(1), 12–25. [Link]

  • National Institutes of Health. (n.d.). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PMC. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters. Retrieved from [Link]

  • idUS. (2022). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones. Retrieved from [Link]

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective Synthesis of "Quaternary" 1,4-benzodiazepin-2-one Scaffolds via Memory of Chirality. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Enantioselective synthesis of "quaternary" 1,4-benzodiazepin-2-one scaffolds via memory of chirality. Retrieved from [Link]

  • ACS Publications. (2019). Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization. Organic Letters. Retrieved from [Link]

  • John Wiley & Sons. (n.d.). Preparative Enantioselective Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Retrieved from [Link]

  • AIR Unimi. (n.d.). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. Retrieved from [Link]

  • DR-NTU. (n.d.). New chiral ligands and catalysts for asymmetric synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Retrieved from [Link]

  • PubMed. (2019). Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization. Retrieved from [Link]

  • University of Utah. (n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]

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Technical Support Center: Purification of 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating specific stereoisomers from this important class of compounds.

The this compound scaffold is a core component of numerous pharmacologically active molecules, including the D1 receptor agonist Fenoldopam, which is used as an antihypertensive agent.[1][2][3] As with most chiral molecules, the biological activity of these benzazepine derivatives is often stereospecific, meaning one enantiomer may be therapeutically active while the other is inactive or even responsible for undesirable side effects.[4][5] This makes the effective separation and purification of individual isomers a critical step in drug discovery and development.

This guide provides in-depth, field-proven insights into common purification challenges. It is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, covering both chromatographic and classical resolution techniques.

Purification Strategy: A Decision-Making Workflow

Choosing the correct purification strategy is paramount. The decision depends on the scale of your synthesis, available equipment, and the nature of the isomeric mixture. The following workflow provides a logical path for selecting an appropriate method.

Purification_Strategy start Start: Racemic Mixture of 1-Phenyl-3-benzazepine decision2 Is analytical or preparative scale required? start->decision2 decision1 Is the target molecule amenable to salt formation? (e.g., contains a basic amine) decision3 Is a suitable Chiral Stationary Phase (CSP) available? decision1->decision3 No proc1 Diastereomeric Salt Recrystallization decision1->proc1 Yes decision2->decision1 Preparative Scale decision2->decision3 Analytical Scale decision3->proc1 No, try preparative method instead proc2 Chiral HPLC / SFC decision3->proc2 Yes proc3 Screen Resolving Agents (e.g., Tartaric Acid) proc1->proc3 proc4 Screen Chiral Columns (e.g., Polysaccharide-based) proc2->proc4 proc5 Optimize Crystallization Solvent & Conditions proc3->proc5 proc6 Optimize Mobile Phase & Flow Rate proc4->proc6 output1 Pure Diastereomeric Salt → Liberation of Pure Enantiomer proc5->output1 output2 Separated Enantiomer Peaks proc6->output2

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Chiral HPLC Separation of Enantiomers

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most powerful and widely used methods for separating enantiomers.[6] However, achieving baseline separation requires careful method development.

FAQ 1: I have a racemic mixture of a 1-phenyl-3-benzazepine. How do I select the right chiral stationary phase (CSP)?

Answer: The selection of the CSP is the most critical factor. Chiral recognition occurs due to differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.[4][5] For benzazepine-type structures, polysaccharide-based CSPs are an excellent starting point.

  • Expertise & Causality: Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated with derivatives like 3,5-dimethylphenylcarbamate, create chiral cavities and surfaces.[6] Separation is achieved through a combination of hydrogen bonding, π-π stacking (with the phenyl and benzazepine rings), and steric interactions. The specific substitution pattern on your benzazepine will influence which CSP provides the best recognition.

Recommended Screening Protocol:

  • Initial Screening: Begin with columns that have a broad range of applicability, such as those listed in the table below.

  • Mobile Phase: Use a simple mobile phase for initial screening, typically a mixture of a nonpolar solvent like heptane or hexane and an alcohol modifier like isopropanol (IPA) or ethanol (EtOH). A common starting point is 90:10 Heptane:IPA.

  • Analysis: Inject your racemic mixture and observe the retention and resolution. Even partial separation is a promising sign that can be optimized.

Chiral Stationary Phase (CSP)Common Trade NamesTypical Mobile Phase ModesKey Interaction Mechanisms
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD, Lux Amylose-1Normal, Polar Organic, Reversed-Phaseπ-π stacking, hydrogen bonding, steric hindrance
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD, Lux Cellulose-1Normal, Polar Organic, Reversed-PhaseHydrogen bonding, dipole-dipole, steric hindrance
α1-acid glycoprotein (AGP)Chiral-AGPReversed-Phase (Buffered)Ionic, hydrophobic, and hydrogen bonding interactions[7]

FAQ 2: I'm seeing poor or no separation between my enantiomers. What should I do?

Answer: If your initial screening yields poor resolution, a systematic optimization of the mobile phase is necessary. The mobile phase composition directly influences the interactions between your analyte and the CSP.[7]

  • Trustworthiness & Self-Validation: Methodical adjustments are key. Change only one parameter at a time and document the resulting chromatogram (retention times, resolution factor). This ensures you can attribute any improvement to a specific change.

Troubleshooting_HPLC start Problem: Poor or No Resolution in Chiral HPLC q1 Are peaks completely co-eluting? start->q1 q2 Is retention time too short (< 3 min)? q1->q2 No (partial separation) sol1 Change Alcohol Modifier (e.g., IPA to EtOH) q1->sol1 Yes q3 Is retention time too long (> 30 min)? q2->q3 No sol3 Decrease % Alcohol in Mobile Phase q2->sol3 Yes sol4 Increase % Alcohol in Mobile Phase q3->sol4 Yes sol5 Decrease Flow Rate q3->sol5 No sol2 Try a Different CSP sol1->sol2 Still no separation end Optimized Separation sol2->end sol3->end sol4->end sol5->end

Caption: Troubleshooting flowchart for poor HPLC resolution.

Troubleshooting Steps:

  • Change the Alcohol Modifier: The size and structure of the alcohol can significantly alter the chiral recognition. If you are using isopropanol, try ethanol, and vice-versa. Ethanol is more polar and can change the hydrogen-bonding interactions.

  • Adjust Mobile Phase Strength:

    • If retention is too short: Decrease the percentage of alcohol in the mobile phase (e.g., from 10% to 5%). This increases retention and allows more time for interaction with the CSP, potentially improving resolution.

    • If retention is too long: Increase the percentage of alcohol to decrease analysis time.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and improve the efficiency of the separation, often leading to better resolution.[8]

  • Add an Additive (for basic compounds): For amines like the 3-benzazepines, peak tailing can be an issue due to strong interactions with residual silanols on the silica support. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape and sometimes resolution.

FAQ 3: My peaks are broad and tailing. How can I improve the peak shape?

Answer: Poor peak shape is often caused by secondary, non-enantioselective interactions or column issues.

  • Ionic Interactions: As mentioned, the basic nitrogen in the benzazepine ring can interact with acidic sites on the column packing. Adding a basic modifier like 0.1% TEA or DEA is the most effective solution.

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or the concentration of your sample.

  • Column Contamination/Degradation: If the column has been used extensively, contaminants may build up. Follow the manufacturer's instructions for column cleaning and regeneration.[8][9]

Troubleshooting Diastereomeric Recrystallization

For larger-scale purifications, resolution via diastereomeric salt formation followed by recrystallization is a cost-effective and powerful classical technique.[10] The principle involves reacting the racemic amine with an enantiomerically pure chiral acid to form two diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[11]

FAQ 4: I need to resolve a racemic 1-phenyl-3-benzazepine. How do I choose a chiral resolving agent?

Answer: The choice of the resolving agent is crucial for forming well-defined, crystalline salts with significantly different solubilities.

  • Expertise & Causality: The ideal resolving agent will form a robust crystal lattice with one diastereomer while leaving the other more soluble in the mother liquor. This is a process of molecular recognition driven by complementary shapes and intermolecular forces. For basic amines, chiral carboxylic acids are the resolving agents of choice.

Screening Protocol for Resolving Agents:

  • Selection: Choose common, inexpensive chiral acids like (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Mandelic acid.

  • Stoichiometry: In separate test tubes, dissolve a small amount of your racemic benzazepine in a suitable solvent (e.g., methanol, ethanol, or acetone). Add 0.5 equivalents of the chiral acid (this often helps induce precipitation of the less soluble salt).

  • Observation: Let the tubes stand at room temperature and then in an ice bath. Observe which tube yields a crystalline precipitate.

  • Analysis: Isolate the crystals, liberate the free base by treating with a base (e.g., NaOH solution) and extracting with an organic solvent, and then analyze the enantiomeric excess (e.e.) by chiral HPLC. The agent that gives the highest e.e. is your best candidate.

FAQ 5: My diastereomeric salts are not precipitating, or they are precipitating as an oil. What's wrong?

Answer: These are classic recrystallization problems, almost always related to the choice of solvent and the conditions of crystallization.[12][13] Oiling out occurs when the solubility of the salt in the solvent is exceeded at a temperature above its melting point, causing it to separate as a liquid phase instead of a solid crystal.

  • Trustworthiness & Self-Validation: The key to successful recrystallization is slow, controlled crystal growth.[14] Fast precipitation traps impurities and leads to poor resolution. The goal is to find a solvent system where the desired diastereomeric salt is soluble when hot but sparingly soluble when cool.[15]

IssuePotential Cause(s)Suggested Solution(s)
No Precipitation 1. Solution is too dilute. 2. The solvent is too good (salt is too soluble).1. Slowly evaporate some solvent. 2. Add a miscible "anti-solvent" in which the salt is insoluble (e.g., add heptane to an ethanol solution).
"Oiling Out" 1. Solution is too concentrated (supersaturated). 2. The solution was cooled too quickly.1. Add more hot solvent until the oil redissolves, then cool slowly. 2. Ensure slow cooling; allow the flask to reach room temperature before placing it in an ice bath.
Poor Diastereomeric Excess (d.e.) 1. Inefficient resolution in the chosen solvent. 2. Co-precipitation of both diastereomers.1. Re-recrystallize the isolated solid. 2. Screen for a different solvent or a solvent/anti-solvent mixture.

Optimizing Recrystallization - A Step-by-Step Guide:

  • Dissolution: In a flask, dissolve the diastereomeric salt mixture in the minimum amount of a boiling solvent that you identified from your screening.[13]

  • Slow Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for selective crystallization.[14]

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal from a previous attempt.

  • Maturation: Once crystals appear, allow the mixture to stand at room temperature for some time, then cool further in an ice bath to maximize the yield.

  • Isolation & Analysis: Collect the crystals by vacuum filtration. Liberate the free base and analyze the enantiomeric excess via chiral HPLC to validate the effectiveness of the purification.

References
  • Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO México. Available at: [Link]

  • Separation of enantiomers of benzodiazepines on the Chiral-AGP column. ResearchGate. Available at: [Link]

  • Process for the preparation of Fenoldopam Mesylate. Google Patents.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]

  • Synthesis and Renal Vasodilator Activity of Some Dopamine Agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: Halogen and Methyl Analogues of Fenoldopam. PubMed. Available at: [Link]

  • Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers. PubMed. Available at: [Link]

  • Diastereomeric recrystallization. Wikipedia. Available at: [Link]

  • Fenoldopam. Wikipedia. Available at: [Link]

  • Chiral Drug Separation. SpringerLink.
  • Fenoldopam Mesylate: A Narrative Review of Its Use in Acute Kidney Injury. PMC - NIH. Available at: [Link]

  • Fenoldopam Impurities and Related Compound. Veeprho. Available at: [Link]

  • Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain. PMC - PubMed Central. Available at: [Link]

  • Recrystallization. YouTube. Available at: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]

  • Recrystallization and Melting Point Analysis. YouTube. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

  • Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. PMC - PubMed Central. Available at: [Link]

  • 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

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  • Protein purification troubleshooting guide. Dutscher. Available at: [Link]

  • 1-Benzyl-3-hydroxy-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-Phenyl-3-Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-phenyl-3-benzazepine derivatives. This document provides in-depth troubleshooting advice, validated protocols, and strategic guidance to address the common stability challenges encountered during the development of this important class of compounds. Our goal is to empower you with the scientific rationale and practical methodologies needed to enhance the chemical and metabolic robustness of your molecules, a critical step in advancing a lead candidate.

Part 1: Troubleshooting Common Stability Issues

This section addresses the most frequent stability questions that arise during early-stage development. We focus on identifying the root cause of instability, which is the first step toward a rational design solution.

Q1: My 1-phenyl-3-benzazepine derivative is rapidly degrading in aqueous buffer during my initial assays. What are the likely chemical degradation pathways?

Answer:

When a 1-phenyl-3-benzazepine derivative exhibits poor chemical stability, the degradation is often attributable to two primary pathways: oxidation and hydrolysis, particularly under non-physiological pH, light, or temperature conditions.

  • Oxidative Degradation: The tertiary amine within the benzazepine ring and the electron-rich aromatic systems are susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylated species on the aromatic rings.[1] The presence of atmospheric oxygen, trace metal ions, or peroxide contaminants in solvents can catalyze these reactions. The benzylic carbon atom (C1), being adjacent to both a phenyl ring and the azepine nitrogen, can also be a site of oxidative attack.

  • Hydrolytic Degradation: While the saturated 3-benzazepine core is generally more stable than unsaturated analogues like benzodiazepines, ring cleavage can still occur under harsh acidic or basic conditions.[1] This is particularly relevant in forced degradation studies designed to uncover potential liabilities.[2] For example, extreme pH can promote cleavage of the bonds adjacent to the nitrogen heteroatom.

The diagram below illustrates these potential degradation points on the core scaffold.

Fig. 1: Potential Chemical Degradation Pathways cluster_0 1-Phenyl-3-Benzazepine Core cluster_1 Degradation Products Core Parent Compound N_Oxide N-Oxide Formation Core->N_Oxide Oxidation (e.g., H₂O₂) Aromatic_Oxidation Aromatic Hydroxylation (Phenyl or Benzo Ring) Core->Aromatic_Oxidation Oxidation (e.g., Fenton-like) Ring_Cleavage Ring Cleavage Product (Under harsh conditions) Core->Ring_Cleavage Hydrolysis (e.g., Strong Acid/Base)

Caption: Fig. 1: Potential Chemical Degradation Pathways

To confirm which pathway is affecting your compound, a forced degradation study is essential. This involves exposing your compound to stress conditions (acid, base, oxidation, heat, light) and monitoring the formation of degradants using a stability-indicating method like HPLC or LC-MS.[2][3]

Q2: My compound shows high clearance and a short half-life (<30 min) in my in vitro human liver microsome (HLM) assay. Where are the metabolic "soft spots" on this scaffold?

Answer:

A short half-life in liver microsome assays is a classic indicator of rapid Phase I metabolic breakdown, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5] For the 1-phenyl-3-benzazepine scaffold, the most probable metabolic liabilities, or "soft spots," are:

  • Para-Hydroxylation of the Phenyl Ring: Unsubstituted phenyl rings are highly susceptible to CYP-mediated oxidation, most commonly at the para-position.[6][7] This is often the primary clearance pathway for compounds containing this moiety. The resulting phenolic metabolite is then rapidly conjugated (Phase II metabolism) and eliminated.

  • Oxidation of the Benzazepine Ring: The fused benzo portion of the ring system can undergo aromatic hydroxylation. Furthermore, aliphatic carbons within the seven-membered ring can be oxidized.

  • N-Dealkylation: If the azepine nitrogen is substituted with a small alkyl group (e.g., methyl, ethyl), N-dealkylation is a very common and often rapid metabolic pathway.[8]

  • Benzylic Oxidation: The C-H bond at the C1 position is benzylic and adjacent to a nitrogen, making it susceptible to oxidation to form a carbinolamine intermediate, which can lead to ring cleavage.

Identifying the exact site of metabolism requires a metabolite identification study using LC-MS/MS. By comparing the mass fragmentation patterns of the parent compound and its metabolites, you can pinpoint the specific structural changes and thus identify the most labile positions.[9]

Part 2: Strategic Solutions for Enhancing Stability

Once the liability is identified, the next step is rational chemical modification. This section provides proven medicinal chemistry strategies to mitigate the issues identified in Part 1.

Q3: How can I strategically block the metabolic oxidation of the phenyl and benzazepine rings?

Answer:

Blocking metabolic oxidation involves making the target site less electronically or sterically favorable for CYP enzyme activity.

  • Strategy 1: Deactivate the Phenyl Ring.

    • Rationale: To slow para-hydroxylation, you can reduce the electron density of the phenyl ring, making it a less favorable substrate for electrophilic attack by CYPs.

    • Modification: Introduce a single, small, electron-withdrawing group (EWG) at the para-position (C4'). A fluorine (F) atom is an excellent choice as it is a potent EWG, minimally increases steric bulk, and can improve other properties like membrane permeability. Other options include chlorine (Cl) or a trifluoromethyl (CF₃) group.[7][10]

  • Strategy 2: Bioisosteric Replacement.

    • Rationale: Replacing the entire phenyl ring with a less metabolically labile heterocycle can completely remove the primary site of metabolism while often maintaining key binding interactions.[6]

    • Modification: A common and effective strategy is to replace the phenyl ring with a pyridine ring.[11] The nitrogen atom in the pyridine ring reduces the ring's susceptibility to oxidative metabolism.[11] A 2-pyridyl or 3-pyridyl replacement is often a good starting point.

  • Strategy 3: Deuteration.

    • Rationale: Replacing a hydrogen atom with its heavier isotope, deuterium (D), at a specific site of metabolism can slow the rate of C-H bond cleavage. This is known as the "kinetic isotope effect."

    • Modification: If metabolite ID studies confirm a specific C-H bond as the primary metabolic site (e.g., the para-position of the phenyl ring or the C1 benzylic position), synthesizing the deuterated analogue can significantly increase the metabolic half-life.[4][12]

The following diagram outlines these strategic modifications.

Fig. 2: Strategies to Block Metabolic Oxidation cluster_0 Core Scaffold cluster_1 Modification Strategies Core 1-Phenyl-3-Benzazepine EWG Add Electron-Withdrawing Group (e.g., F, Cl, CF₃) to para-position of phenyl ring. Core->EWG Deactivates Ring Towards Oxidation Bioisostere Replace Phenyl Ring with Pyridine or other N-containing heterocycle. Core->Bioisostere Removes Labile Moiety Deuteration Replace H with Deuterium (D) at specific site of oxidation (e.g., C1 or C4'). Core->Deuteration Slows C-H Bond Cleavage (Kinetic Isotope Effect)

Caption: Fig. 2: Strategies to Block Metabolic Oxidation

Q4: Are there any prodrug strategies that could improve the stability or delivery of my compound?

Answer:

Yes, a prodrug approach can be highly effective, especially if your compound suffers from both stability and solubility issues. A prodrug is a biologically inactive derivative that is converted in vivo to the active parent drug.[13][14]

  • Strategy: Masking Labile Functional Groups.

    • Rationale: If your molecule has a functional group that is a primary site for metabolic attack (e.g., a phenol that resulted from a previous modification, or the amine itself), you can temporarily mask it with a promoiety. This promoiety is designed to be cleaved under specific physiological conditions (e.g., by esterase enzymes abundant in the blood).

    • Modification Example: If you have introduced a hydroxyl group that is rapidly glucuronidated (a common Phase II metabolic route), you can convert it to an ester or a carbonate. For example, a para-acetoxy-benzyl ester can be used to mask a hydroxamate group, improving oral pharmacokinetics.[15] Similarly, if the tertiary amine is problematic, it could potentially be converted to a cleavable N-oxide or another precursor form.

  • Strategy: Improving Physicochemical Properties.

    • Rationale: Prodrugs can also be used to transiently increase lipophilicity to enhance membrane permeation or increase hydrophilicity to improve aqueous solubility for formulation.[14][16]

    • Modification Example: Attaching a promoiety like an amino acid or a phosphate group can dramatically increase water solubility. Conversely, attaching a lipid chain can enhance absorption across the gut wall.

The choice of a prodrug strategy is highly dependent on the specific structure of your derivative and the problem you are trying to solve (e.g., poor stability, low permeability, poor solubility).[5][17]

Part 3: Key Experimental Protocols

Successful stabilization requires robust and reproducible assays. Below are step-by-step protocols for the two most critical stability assessments.

Q5: What is a standard protocol for assessing in vitro metabolic stability using Human Liver Microsomes (HLM)?

Answer:

This protocol provides a reliable method to determine the intrinsic clearance and half-life (t½) of a compound in vitro.

Experimental Protocol: HLM Metabolic Stability Assay

  • Materials & Reagents:

    • Test Compound (10 mM stock in DMSO)

    • Pooled Human Liver Microsomes (e.g., from a commercial supplier, 20 mg/mL)

    • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

    • Phosphate Buffer (0.1 M, pH 7.4)

    • Positive Control (e.g., Verapamil or Testosterone, compounds with known metabolic rates)

    • Acetonitrile with Internal Standard (for quenching and analysis)

    • 96-well incubation plate and a thermal shaker (37°C)

  • Procedure:

    • Prepare Master Mix: In the phosphate buffer, prepare a master mix containing the HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system. Pre-warm this mix at 37°C for 10 minutes.

    • Prepare Compound Plate: Serially dilute the test compound stock to an intermediate concentration in buffer. Add a small volume to the incubation plate wells to achieve a final concentration of 1 µM.

    • Initiate Reaction (t=0): Start the metabolic reaction by adding the pre-warmed master mix to the wells containing the test compound. Immediately remove an aliquot from the t=0 wells and add it to a quenching plate containing cold acetonitrile with an internal standard. This sample represents 100% of the compound before metabolism.

    • Incubation: Place the incubation plate in a thermal shaker set at 37°C.

    • Time Points: At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots from the respective wells and quench the reaction in the same manner as the t=0 sample.

    • Sample Processing: Once all time points are collected, centrifuge the quenching plate to pellet the precipitated protein.

    • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[4]

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Summary Table:

CompoundHalf-Life (t½, min)Intrinsic Clearance (Cl_int, µL/min/mg)
Test Compound A1592.4
Test Compound B (Modified)4530.8
Verapamil (Control)2555.4
Q6: How do I set up a forced degradation study to identify potential chemical liabilities?

Answer:

A forced degradation or stress testing study is crucial for identifying how a drug substance might degrade under various environmental conditions, which is essential for formulation development and regulatory submissions.[2][3]

Experimental Workflow: Forced Degradation Study

Fig. 3: Forced Degradation Experimental Workflow cluster_conditions Stress Conditions Start Prepare Stock Solution of Test Compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Expose Aliquots Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Expose Aliquots Photo Photostability (ICH Q1B light exposure) Start->Photo Expose Aliquots Analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hours) using Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Evaluate Data: - Quantify Parent Compound Loss - Identify & Characterize Degradants - Perform Mass Balance Analysis->Data

Caption: Fig. 3: Forced Degradation Experimental Workflow

Protocol Details:

  • Preparation: Prepare a solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Store the solution (and a solid sample) at an elevated temperature (e.g., 60-80°C).

    • Photolytic: Expose the solution to a controlled light source as specified by ICH Q1B guidelines.

  • Sampling: At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each stress condition, neutralize it if necessary, and dilute to the target concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method, typically with both UV and MS detectors.[1][18] The method must be able to resolve the parent peak from all major degradation products.

  • Evaluation: The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stress conditions (concentration of stressor, temperature, or time). Calculate the mass balance to ensure all major degradants are accounted for.

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  • Di Martino, R. M. C., et al. (2022). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Straub, K. M., & Crews, T. (1988). Benzazepine metabolism revisited. Evidence for the formation of novel amine conjugates. Drug Metabolism and Disposition, 16(3), 359-366. [Link]

  • Trognon, J., et al. (2024). A critical review on the pathways of carbamazepine transformation products in oxidative wastewater treatment processes. Science of The Total Environment, 912, 169040. [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

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Technical Support Center: Navigating Solubility Challenges of 1-Phenyl-Tetrahydro-Benzazepines in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common yet significant challenge of poor aqueous solubility of 1-phenyl-tetrahydro-benzazepines in various experimental assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based solutions and a deeper understanding of the underlying physicochemical principles. Our goal is to empower you to design robust experimental protocols and obtain reliable, reproducible data.

Introduction: The Solubility Hurdle with 1-Phenyl-Tetrahydro-Benzazepines

The 1-phenyl-tetrahydro-benzazepine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. However, the inherent lipophilicity of this class of compounds often leads to poor solubility in the aqueous buffers and media used in many biological assays. This can result in compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental outcomes. This guide provides a systematic approach to troubleshooting and overcoming these solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses some of the fundamental questions regarding the solubility of 1-phenyl-tetrahydro-benzazepines.

Q1: What are the primary factors contributing to the poor solubility of 1-phenyl-tetrahydro-benzazepines?

A1: The low aqueous solubility of this class of compounds is primarily due to their molecular structure:

  • Hydrophobic Core: The fused benzene and azepine rings, along with the phenyl substituent, create a large, non-polar surface area that is energetically unfavorable to interact with polar water molecules.

  • High Molecular Weight: Generally, as the molecular weight of a compound increases, its solubility tends to decrease.

  • Crystalline Structure: The stability of the crystal lattice of the solid compound can make it difficult for solvent molecules to break it apart and solvate individual molecules.

Q2: What are the key physicochemical properties of 1-phenyl-tetrahydro-benzazepines that I should consider?

A2: Understanding the following physicochemical properties of your specific derivative is crucial for developing a successful formulation strategy:

  • pKa: The pKa value indicates the pH at which the compound is 50% ionized. Since many benzazepine derivatives contain a basic nitrogen atom, they can often be protonated at acidic pH, which can significantly increase their aqueous solubility.

  • LogP (Octanol-Water Partition Coefficient): This value is a measure of the lipophilicity of a compound. A higher logP value indicates greater hydrophobicity and lower aqueous solubility.

  • Aqueous Solubility (Sw): This is the intrinsic solubility of the neutral form of the compound in water.

While experimental values for each derivative are ideal, predicted values can be a useful starting point. Public databases like PubChem provide computed properties for some benzazepine structures. For example, for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, a parent structure, the computed XLogP3-AA is 1.8[1].

Q3: How can I estimate the pKa and logP of my specific 1-phenyl-tetrahydro-benzazepine derivative?

A3: Several software packages and online tools can predict these values based on the chemical structure of your compound. While these are estimations, they can guide your initial formulation development. It is always recommended to experimentally determine these values for the most accurate results.

Part 2: Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.

Q4: My 1-phenyl-tetrahydro-benzazepine precipitated out of solution when I diluted my DMSO stock into the aqueous assay buffer. What should I do?

A4: This is a very common issue known as "precipitation upon dilution." Here’s a step-by-step approach to address this:

  • Reduce the Final DMSO Concentration: While DMSO is an excellent solvent for initial stock solutions, its concentration in the final assay medium should typically be kept below 1% (and ideally below 0.5%) to avoid solvent-induced artifacts. However, for some hydrophobic compounds, a slightly higher final DMSO concentration (e.g., up to 2%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Lower the Final Compound Concentration: Your compound may be precipitating because its final concentration exceeds its solubility limit in the assay buffer. Try performing a serial dilution to determine the maximum soluble concentration under your experimental conditions.

  • Utilize Co-solvents: If reducing the DMSO concentration is not feasible, consider using a co-solvent system. A mixture of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[2]

    • Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG) 300 or 400 are commonly used and generally have lower cellular toxicity than DMSO.

    • Protocol for Co-solvent Use:

      • Prepare a high-concentration stock solution in 100% DMSO.

      • Create an intermediate dilution in a co-solvent like ethanol or PEG 400.

      • Finally, dilute this intermediate stock into your aqueous assay buffer. This stepwise reduction in solvent strength can help prevent precipitation.

  • pH Adjustment: Since 1-phenyl-tetrahydro-benzazepines are often basic, adjusting the pH of your assay buffer can significantly enhance their solubility.

    • Mechanism: By lowering the pH to a value at least 1-2 units below the pKa of the basic nitrogen, you can ensure the compound is predominantly in its more soluble, protonated (salt) form.

    • Caution: Ensure that the pH change does not negatively impact your assay performance or the stability of other components.

Q5: I am concerned about the potential toxicity of organic solvents in my cell-based assay. Are there any solvent-free alternatives?

A5: Yes, several strategies can help you avoid or minimize the use of organic solvents:

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, effectively increasing their aqueous solubility.[3]

    • Commonly Used Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used.

    • Protocol for Using Cyclodextrins:

      • Prepare a stock solution of the cyclodextrin in your assay buffer.

      • Add your 1-phenyl-tetrahydro-benzazepine to the cyclodextrin solution and stir or sonicate until it dissolves. The formation of the inclusion complex is an equilibrium process.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be very effective. These formulations present the drug in a solubilized form that can be more readily absorbed by cells.[4]

    • Examples: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Q6: How can I visually confirm if my compound is fully dissolved?

A6: Visual inspection is the first and simplest method. A properly dissolved compound will result in a clear, particle-free solution. If you observe any cloudiness, haziness, or visible precipitate, your compound is not fully dissolved. For a more rigorous assessment, especially at lower concentrations, you can centrifuge the solution and inspect for a pellet.

Part 3: Experimental Protocols and Data Presentation

This section provides detailed protocols for preparing stock solutions and a summary table of solubility enhancement strategies.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh out the desired amount of your 1-phenyl-tetrahydro-benzazepine powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Table 1: Summary of Solubility Enhancement Strategies for 1-Phenyl-Tetrahydro-Benzazepines
StrategyMechanismAdvantagesDisadvantages
Co-solvents (e.g., Ethanol, PEG 400) Reduce the polarity of the aqueous solvent.Simple to implement, effective for moderately hydrophobic compounds.Potential for solvent-induced artifacts in assays, may not be suitable for all cell types.
pH Adjustment Increases the proportion of the more soluble ionized form of the compound.Highly effective for ionizable compounds, can achieve significant solubility increases.The required pH may not be compatible with the assay, can affect compound stability.
Cyclodextrins (e.g., HP-β-CD) Encapsulate the hydrophobic compound in a soluble complex.[3]Low toxicity, can significantly increase aqueous solubility.Can be expensive, may not be effective for all compounds, potential for interactions with other assay components.
Lipid-Based Formulations (e.g., SEDDS) Solubilize the compound in a lipid matrix that forms an emulsion in aqueous media.[4]Can achieve high drug loading, may enhance cellular uptake.More complex to formulate, may interfere with certain assays.

Part 4: Visualization of Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy for your 1-phenyl-tetrahydro-benzazepine.

Solubility_Workflow start Start: Poorly Soluble 1-Phenyl-Tetrahydro-Benzazepine check_pka Is the compound ionizable? (Check pKa) start->check_pka adjust_ph Adjust pH of Assay Buffer check_pka->adjust_ph Yes use_cosolvent Use Co-solvents (e.g., Ethanol, PEG 400) check_pka->use_cosolvent No check_solubility1 Is solubility sufficient? adjust_ph->check_solubility1 check_solubility1->use_cosolvent No end_success Proceed with Assay check_solubility1->end_success Yes check_solubility2 Is solubility sufficient? use_cosolvent->check_solubility2 use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_solubility2->use_cyclodextrin No check_solubility2->end_success Yes check_solubility3 Is solubility sufficient? use_cyclodextrin->check_solubility3 use_lipid Consider Lipid-Based Formulations (e.g., SEDDS) check_solubility3->use_lipid No check_solubility3->end_success Yes end_fail Re-evaluate Compound/ Assay Conditions use_lipid->end_fail If still insoluble

Caption: A decision tree for selecting a solubility enhancement strategy.

Disclaimer

The information provided in this guide is intended for general guidance. The physicochemical properties and solubility behavior of 1-phenyl-tetrahydro-benzazepine derivatives can vary significantly based on their specific substitution patterns. We strongly recommend the experimental determination of the pKa, logP, and aqueous solubility of your particular compound to develop the most effective and reliable formulation for your assays.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • Krull, O., & Wunsch, B. (2004). Synthesis and structure/NMDA receptor affinity relationships of 1-substituted tetrahydro-3-benzazepines. PubMed. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Friesen, A., Ghadiri, M., & Branden, J. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Gholami Orimi, F., Mirza, B., & Hossaini, Z. (2020). Production of benzazepine derivatives via four-component reaction of isatins: study of antioxidant activity. ResearchGate. Retrieved from [Link]

  • Science Alert. (n.d.). An Exhaustive Review on Solubility Enhancement for Hydrophobic Compounds by Possible Applications of Novel Techniques. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • Chaudhary, S., & Harding, W. W. (2012). Synthesis, pharmacological evaluations and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Retrieved from [Link]

  • Krull, O., & Wunsch, B. (2004). Synthesis and structure/NMDA receptor affinity relationships of 1-substituted tetrahydro-3-benzazepines. PubMed. Retrieved from [Link]

  • Fischer, S., Wünsch, B., & et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[5]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. Retrieved from [Link]

  • MDPI. (2019). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][6]diazepines, and Their Cytotoxic Activity. MDPI. Retrieved from [Link]

  • RSC Publishing. (2016). Formulation of benzoxaborole drugs in PLLA: from materials preparation to in vitro release kinetics and cellular assays. RSC Publishing. Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst Loading for Asymmetric Hydrogenation of Ene-Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric hydrogenation of ene-carbamates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic processes. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. My approach is to provide not just procedural steps, but also the scientific reasoning behind them, grounded in established literature and practical experience.

Troubleshooting Guide

This section addresses common problems encountered during the asymmetric hydrogenation of ene-carbamates, presented in a question-and-answer format to directly tackle experimental hurdles.

Question 1: I am observing low or no conversion in my reaction. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in an asymmetric hydrogenation reaction is a frequent issue that can often be resolved by systematically evaluating several factors. The root cause typically lies with the catalyst's activity, the purity of your reagents and solvents, or suboptimal reaction conditions.

Causality and Troubleshooting Steps:

  • Catalyst Activity and Integrity: The primary suspect in low conversion is often the catalyst itself.

    • Deactivation: Homogeneous catalysts can be sensitive to air and moisture.[1] Ensure that your catalyst was handled under strictly inert conditions (e.g., in a glovebox). If deactivation is suspected, consider preparing a fresh batch of the active catalyst or sourcing a new lot.

    • Pre-catalyst Activation: Many catalytic systems require an activation step to form the active hydride species. Ensure that the activation protocol is followed correctly. For instance, some iridium-based catalysts require activation with hydrogen before the substrate is introduced.

  • Purity of Substrate, Solvent, and Hydrogen:

    • Substrate Impurities: Impurities in the ene-carbamate substrate can act as catalyst poisons. Common culprits include residual reagents from the synthesis of the ene-carbamate, such as sulfur-containing compounds or coordinating species that can bind to the metal center and inhibit catalysis. It is highly recommended to purify the substrate thoroughly, for example, by flash chromatography, before use.

    • Solvent Purity: Solvents must be anhydrous and deoxygenated. Trace amounts of water or oxygen can deactivate the catalyst. Using freshly distilled or commercially available anhydrous solvents is crucial.

    • Hydrogen Gas Quality: Ensure the use of high-purity hydrogen gas. Impurities in the hydrogen line can also lead to catalyst deactivation.

  • Reaction Conditions:

    • Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow or stalled reactions. While some hydrogenations proceed at atmospheric pressure, many require elevated pressures to achieve good conversion. Systematically screen a range of pressures (e.g., 1, 10, 50 bar) to find the optimal condition for your specific substrate-catalyst system.

    • Temperature: Temperature can have a significant impact on reaction rate. If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-60 °C) may improve conversion. However, be mindful that higher temperatures can sometimes negatively affect enantioselectivity.[2]

    • Mixing: Inefficient mixing can lead to poor mass transfer of hydrogen gas into the liquid phase, resulting in a slower reaction rate. Ensure vigorous stirring throughout the reaction.

A systematic approach to investigating these factors will typically lead to the identification and resolution of the low conversion issue.

Question 2: My conversion is high, but the enantioselectivity (ee) is poor. How can I improve the ee?

Answer:

Achieving high enantioselectivity is the central goal of asymmetric catalysis. Low ee in the hydrogenation of ene-carbamates can stem from a variety of factors, including the choice of ligand, solvent effects, and reaction parameters. Ene-carbamates are structurally similar to enamides, and insights from the well-studied asymmetric hydrogenation of enamides can be highly valuable in troubleshooting.[3][4]

Troubleshooting Workflow for Low Enantioselectivity:

G start Low Enantioselectivity Observed ligand Re-evaluate Chiral Ligand start->ligand Is the ligand optimal for this substrate class? solvent Screen Solvents ligand->solvent Ligand choice is appropriate. What is the solvent effect? solution High Enantioselectivity Achieved ligand->solution A different ligand class provides high ee. temp_pressure Optimize Temperature and Pressure solvent->temp_pressure Solvent screen shows minor improvement. How do T and P affect ee? solvent->solution A switch to a less coordinating solvent boosts ee. loading Vary Catalyst Loading temp_pressure->loading Optimization of T and P provides some increase in ee. Is catalyst loading a factor? temp_pressure->solution Lowering temperature significantly improves ee. additive Consider Additives loading->additive Varying loading has a small effect. Can additives enhance selectivity? loading->solution Higher catalyst loading improves ee. additive->solution Additive screen identifies a key enhancer.

Troubleshooting workflow for low enantioselectivity.

Detailed Troubleshooting Steps:

  • Ligand Selection: The chiral ligand is the most critical factor for inducing enantioselectivity.

    • Ligand Class: For ene-carbamates, both bidentate phosphines (e.g., DuPhos, BINAP) and monodentate phosphoramidites (e.g., PipPhos) have shown success with Rhodium catalysts.[5] If you are using a ligand from one class with poor results, consider screening ligands from another class. The electronic and steric properties of the ligand create a specific chiral environment around the metal center.

    • Ligand-Substrate Match: Not all ligands work for all substrates. A ligand that is highly effective for one type of ene-carbamate may not be for another with different steric or electronic properties. A small screening of a diverse set of "privileged" ligands is often a good starting point.[6]

  • Solvent Effects: The solvent can significantly influence both the activity and enantioselectivity of the catalyst.

    • Coordinating vs. Non-coordinating Solvents: Solvents can compete with the substrate for coordination to the metal center. Highly coordinating solvents may interfere with the substrate binding in the desired conformation for high enantioselectivity. It is advisable to screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, methanol). For some cobalt-catalyzed hydrogenations of enamides, protic solvents like methanol were found to be crucial for high enantioselectivity.[7]

  • Temperature and Pressure Optimization:

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.[2] If your reaction proceeds at a reasonable rate, try running it at a lower temperature (e.g., 0 °C or -20 °C).

    • Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can be complex and system-dependent. In some cases, higher pressure can lead to a decrease in ee due to changes in the rate-determining step or the catalyst's resting state. It is worthwhile to screen a range of pressures.

  • Catalyst Loading: While primarily affecting conversion, catalyst loading can sometimes influence enantioselectivity. At very low catalyst loadings, minor, less selective catalytic species might contribute more significantly to the overall product formation, leading to a lower ee.

Question 3: My reaction starts well but then stops before reaching full conversion. What could be causing this catalyst deactivation?

Answer:

Catalyst deactivation during the reaction is a common issue in homogeneous catalysis. It can manifest as a reaction that proceeds initially but then plateaus before all the starting material is consumed.

Potential Causes and Solutions:

  • Product Inhibition: The chiral product formed during the reaction can sometimes coordinate to the metal center more strongly than the substrate, leading to product inhibition. This effectively sequesters the catalyst and prevents further turnover.

    • Troubleshooting: Try running the reaction at a lower substrate concentration. This can sometimes mitigate product inhibition.

  • Formation of Inactive Catalyst Species: The active catalyst can sometimes convert into an inactive species over the course of the reaction. For example, catalyst dimerization or aggregation can occur, particularly at higher concentrations.

    • Troubleshooting: Adjusting the solvent or temperature may help to prevent the formation of these inactive species.

  • Trace Impurities: As mentioned previously, impurities in the substrate or solvent can slowly poison the catalyst over time. Even if the initial reaction rate is acceptable, the cumulative effect of these impurities can lead to deactivation.

    • Troubleshooting: Re-purify all reagents and ensure the use of high-purity solvents and hydrogen.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate catalyst and ligand for my specific ene-carbamate substrate?

A: The selection of the optimal catalyst system is often substrate-dependent and may require some screening.[8] However, based on the literature for the asymmetric hydrogenation of the analogous enamides and some direct examples for ene-carbamates, the following are good starting points:

  • Rhodium-based catalysts with chiral diphosphine ligands (e.g., DuPhos, BINAP) or monodentate phosphoramidite ligands (e.g., PipPhos) are often effective for the hydrogenation of electron-rich olefins like ene-carbamates.[5]

  • Iridium-based catalysts , often used for unfunctionalized olefins, can also be effective, particularly with P,N-ligands.[9]

  • Ruthenium-based catalysts are also widely used in asymmetric hydrogenation and could be considered.

  • Cobalt-based catalysts have emerged as a more sustainable alternative to precious metal catalysts for the hydrogenation of enamides and are worth considering for ene-carbamates.[10]

A good strategy is to start with a small screen of commercially available, well-established ligands with a suitable metal precursor (e.g., [Rh(COD)2]BF4 or [Ir(COD)Cl]2).

Q2: What is the optimal catalyst loading for the asymmetric hydrogenation of ene-carbamates?

A: The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. Ideally, you want to use the lowest possible catalyst loading that still provides complete conversion in a reasonable timeframe with high enantioselectivity.

  • Screening: A typical starting point for screening is a catalyst loading of 1 mol %.

  • Optimization: Once good conversion and enantioselectivity are achieved, the catalyst loading can be systematically lowered (e.g., to 0.5 mol %, 0.1 mol %, and even lower for highly active systems). It's important to monitor both the reaction time and the final ee at each loading, as very low loadings can sometimes lead to a decrease in enantioselectivity.

The table below shows a hypothetical example of the effect of catalyst loading on reaction outcomes, based on typical trends observed in asymmetric hydrogenation.

Catalyst Loading (mol %)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1.04>9998
0.58>9998
0.124>9997
0.05248596
Q3: How does the nature of the carbamate protecting group (e.g., Boc, Cbz) affect the hydrogenation?

A: The carbamate protecting group can influence the electronic and steric properties of the ene-carbamate substrate, which in turn can affect the outcome of the hydrogenation.

  • Electronic Effects: The electron-donating or -withdrawing nature of the carbamate can modulate the electron density of the double bond, potentially influencing its reactivity towards the metal catalyst.

  • Steric Effects: A bulky protecting group can sterically hinder the approach of the substrate to the catalyst's active site. This can be either detrimental, by slowing down the reaction, or beneficial, by enhancing the facial discrimination that leads to high enantioselectivity. For some substrates, the carbamate's carbonyl group can act as a coordinating group, directing the hydrogenation.

  • Compatibility with Reaction Conditions: It's also important to choose a protecting group that is stable to the hydrogenation conditions. For example, a Cbz (carboxybenzyl) group is cleaved by catalytic hydrogenation and would therefore be unsuitable unless its removal is desired in the same step.[6] Boc (tert-butyloxycarbonyl) groups are generally stable under typical hydrogenation conditions.

Q4: What is a standard experimental protocol for setting up a small-scale asymmetric hydrogenation of an ene-carbamate?

A: The following is a general protocol that can be adapted for specific substrates and catalysts. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

Experimental Protocol:

  • Reactor Setup: A glass pressure vessel or a small autoclave equipped with a magnetic stir bar is charged with the ene-carbamate substrate (e.g., 0.5 mmol) and the chiral ligand (e.g., 0.0055 mmol, 1.1 mol %).

  • Catalyst Precursor Addition: The metal precursor (e.g., [Rh(COD)2]BF4, 0.005 mmol, 1.0 mol %) is added.

  • Solvent Addition: Anhydrous and deoxygenated solvent (e.g., 5 mL) is added via syringe.

  • Inerting the Reactor: The reactor is sealed, and the atmosphere is replaced with hydrogen by pressurizing with H2 (e.g., to 10 bar) and then carefully venting (repeat 3-5 times).

  • Reaction: The reactor is pressurized to the desired hydrogen pressure, and the reaction mixture is stirred vigorously at the desired temperature.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert conditions) at different time points and analyzing them by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography.

  • Analysis of Enantiomeric Excess: The enantiomeric excess of the purified product is determined by chiral HPLC or chiral SFC.

This guide provides a starting point for optimizing the asymmetric hydrogenation of ene-carbamates. Remember that each substrate is unique, and a systematic approach to screening and optimization is key to achieving the best results.

References

  • van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, A. H. M., de Vries, J. G., & Feringa, B. L. (2000). Enantioselective RH-catalyzed Hydrogenation of Enol Acetates and Enol Carbamates With Monodentate Phosphoramidites. Journal of the American Chemical Society, 122(46), 11539-11540.
  • Sandoval, C. A., Li, Y., & Sarpong, R. (2023). Asymmetric Catalytic Hydroboration of Enol Carbamates Enables an Enantioselective Matteson Homologation.
  • Kagan, H. B. (2011). Use of Nonfunctionalized Enamides and Enecarbamates in Asymmetric Synthesis. Chemical Reviews, 111(8), 4599-4657.
  • Bode Group. (2015). Asymmetric hydrogenation. ETH Zurich. Retrieved from [Link]

  • Breit, B. (2012). Recent Advances in Iridium-Catalyzed Asymmetric Hydrogenation: New Catalysts, Substrates and Applications in Total Synthesis. CHIMIA International Journal for Chemistry, 66(4), 187-191.
  • Jansat, S., Gómez, M., Muller, G., & Diéguez, M. (2007). Enantioselective Rhodium-Catalyzed Hydrogenation of Enol Carbamates in the Presence of Monodentate Phosphines. Organometallics, 26(25), 6140-6147.
  • de la Campa, R., García-Fernández, E., & Lassaletta, J. M. (2021). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society, 143(50), 21356-21366.
  • Gridnev, I. D., Yamanoi, Y., Higashi, N., Tsuchiya, K., & Imamoto, T. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(30), 7431-7432.
  • Friedfeld, M. R., Zhong, H., Ruck, R. T., Shevlin, M., & Chirik, P. J. (2018). Cobalt-catalyzed asymmetric hydrogenation of enamides enabled by single-electron reduction. Science, 360(6391), 888-893.
  • Pavlovic, M., Mendelsohn, B. A., Zhong, H., Chirik, P. J., & Hopmann, K. H. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2037-2049.
  • Iridium-Catalyzed Chemoelective Asymmetric Hydrogenation of Conjugated Enones with Ferrocene-Based Multidentate Phosphine Ligands. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Singh, U. K., & Zhang, X. (2020). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters, 22(24), 9570-9575.
  • Yasuno, Y., Mizutani, I., Sueuchi, Y., Wakabayashi, Y., Yasuo, N., Shimamoto, K., & Shinada, T. (2019). Catalytic Asymmetric Hydrogenation of Dehydroamino Acid Esters with Biscarbamate Protection and Its Application to the Synthesis of xCT Inhibitors. Chemistry – A European Journal, 25(20), 5145-5148.
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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Dopaminergic Activity in Novel Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have shown significant promise as ligands for dopamine receptors, which are critical targets in the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and hypertension.[1][2][3] Validating the specific dopaminergic activity of novel benzazepine derivatives is a crucial step in the drug discovery pipeline, requiring a systematic, multi-tiered approach that progresses from in vitro target engagement to in vivo functional outcomes.

This guide provides an in-depth comparison of essential validation methodologies, explaining the causality behind experimental choices and presenting data in a clear, comparative format. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure scientific rigor and trustworthiness.

The Validation Funnel: A Strategic Overview

The validation process for a novel benzazepine derivative, which we will refer to as BZ-123 , should follow a logical progression from broad screening to detailed characterization. This ensures that resources are spent efficiently on the most promising candidates.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding Primary Screening: Receptor Binding Assays (Affinity - Ki) Functional Secondary Screening: Functional Assays (Potency - EC50/IC50 & Efficacy) Binding->Functional Confirm Functional Activity Behavior Tertiary Screening: Animal Behavioral Models (Physiological Effect) Functional->Behavior Assess In Vivo Efficacy G cluster_D1 D1-like Receptor Pathway (Gs) cluster_D2 D2-like Receptor Pathway (Gi) D1 D1/D5 Receptor Gs Gαs D1->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA Activates D2 D2/D3/D4 Receptor Gi Gαi D2->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Canonical signaling pathways for D1-like and D2-like receptors.

A. D1-like Agonist Activity: cAMP Accumulation Assay

The Principle of Causality: If BZ-123 is a D1 agonist, it will activate the Gαs pathway, leading to the production of cAMP. This can be measured using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luciferase reporter gene assays. [4][5][6] Self-Validating Protocol: HTRF cAMP Assay

  • Cell Culture: Use cells expressing the D1 receptor (e.g., the same line as for the binding assay).

  • Stimulation: Plate cells and treat with varying concentrations of BZ-123.

  • Controls (Trustworthiness):

    • Basal: Vehicle-treated cells.

    • Positive Control: A known D1 agonist (e.g., SKF-38393 or Dopamine) to define the maximum response (Emax). [7][8] * Antagonist Confirmation: Co-incubate BZ-123 with a known D1 antagonist (e.g., SCH-23390) to ensure the effect is receptor-mediated.

  • Lysis & Detection: Lyse the cells and add the HTRF detection reagents (a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Measurement: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the HTRF ratio against the log concentration of BZ-123 to generate a dose-response curve and determine the potency (EC50) and efficacy (Emax relative to the standard agonist).

B. D2-like Agonist Activity: GTPγS Binding Assay

The Principle of Causality: For Gαi-coupled D2 receptors, agonist binding facilitates the exchange of GDP for GTP on the Gα subunit, which is the first step in signal transduction. [9][10]This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins and can be measured. [11][12]It is a direct measure of G-protein activation. [10] Self-Validating Protocol: [³⁵S]GTPγS Binding Assay

  • Preparation: Use membrane preparations from cells stably expressing the human D2 receptor.

  • Incubation: Combine membranes, [³⁵S]GTPγS, GDP (to ensure the G-protein is in its "off" state), and varying concentrations of BZ-123.

  • Controls (Trustworthiness):

    • Basal: No agonist.

    • Positive Control: A known D2 agonist (e.g., Quinpirole) to define Emax. [13][14] * NSB: A high concentration of unlabeled GTPγS to determine non-specific binding.

  • Termination & Harvesting: Incubate at 30°C for 60 minutes. Terminate the reaction and harvest using filtration, similar to the radioligand binding assay.

  • Quantification: Measure incorporated [³⁵S]GTPγS via scintillation counting.

  • Data Analysis: Plot the stimulated binding against the log concentration of BZ-123 to determine EC50 and Emax.

Comparative Data: Functional Potency (EC50) & Efficacy

CompoundAssayPotency (EC50, nM)Efficacy (% of Standard Agonist)
BZ-123 (Hypothetical) D1 cAMP 15.6 95% (vs. SKF-38393)
SKF-38393D1 cAMP~10-100100% (by definition)
FenoldopamD1 cAMP~55Partial Agonist (~37% vs. Dopamine) [15]
BZ-123 (Hypothetical) D2 GTPγS >1000 <10% (vs. Quinpirole)
QuinpiroleD2 GTPγS~20-50100% (by definition)

This table demonstrates that BZ-123 is a potent and efficacious D1-selective agonist in vitro.

Part 2: In Vivo Validation - Assessing Physiological Relevance

Positive in vitro results must be translated to a whole-organism system. In vivo models help assess the compound's pharmacokinetic properties, safety, and true physiological effect. For a D1 agonist, a well-established model is the 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease. [16][17] The Principle of Causality: 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons on one side of the brain. [17]This creates a state of denervation supersensitivity in the dopamine receptors on the lesioned side. When a systemic dopamine agonist like BZ-123 is administered, it preferentially stimulates these supersensitive receptors, causing the animal to rotate towards the side contralateral (opposite) to the lesion. [16][18]The rate of rotation is a direct, quantifiable measure of the compound's in vivo dopaminergic activity. [18] Self-Validating Protocol: 6-OHDA-Induced Rotational Behavior in Rats

  • Lesion Surgery: Stereotactically inject 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere in rats. Allow 2-3 weeks for the lesion to develop and stabilize.

  • Habituation: On the day of testing, place the animals in cylindrical testing chambers and allow them to habituate for 5-10 minutes. [16]3. Dosing: Administer BZ-123 via a systemic route (e.g., subcutaneous or intraperitoneal injection).

  • Controls (Trustworthiness):

    • Vehicle Control: A group of lesioned animals receiving only the vehicle solution. This group should exhibit minimal or no rotational behavior. [16] * Positive Control: A group of lesioned animals receiving a known D1 agonist (e.g., SKF-38393) at an effective dose.

    • Sham Surgery Control: A group of animals that underwent surgery but were injected with saline instead of 6-OHDA. These animals should not rotate when given the drug.

  • Data Acquisition: Record the number of full 360° body turns, both contralateral and ipsilateral to the lesion, over a period of 60-90 minutes using an automated tracking system.

  • Data Analysis: Calculate the net contralateral rotations per minute (contralateral turns - ipsilateral turns). Compare the dose-response of BZ-123 to the vehicle and positive control groups. A successfully lesioned animal is often defined as scoring over 7 full-body contralateral rotations per minute in response to an agonist. [16] Comparative Data: In Vivo Efficacy (Rotational Behavior)

Treatment GroupDose (mg/kg, s.c.)Peak Net Contralateral Rotations/min (Mean ± SEM)
VehicleN/A0.5 ± 0.2
BZ-123 (Hypothetical) 1.0 8.5 ± 1.1
BZ-123 (Hypothetical) 3.0 15.2 ± 1.8
SKF-383931.512.4 ± 1.5

This hypothetical data suggests that BZ-123 is active in vivo and produces a dose-dependent increase in rotational behavior, consistent with a D1 receptor agonist mechanism.

Conclusion

This guide outlines a rigorous, multi-stage process for validating the dopaminergic activity of a novel benzazepine derivative, BZ-123. By systematically progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can build a comprehensive pharmacological profile. The hypothetical data presented for BZ-123, when compared against established standards like SKF-38393 and Quinpirole, illustrates the profile of a potent, selective D1 receptor agonist. Each experimental step is designed with inherent controls to ensure the trustworthiness and scientific integrity of the results, providing the robust data package necessary for advancing a compound in the drug development process.

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A Comparative Guide to the Cross-Reactivity of 1-Phenyl-3-Benzazepines with Serotonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Serotonin Receptor Selectivity in Drug Development

The 1-phenyl-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. A notable example is Lorcaserin, a selective serotonin 2C (5-HT2C) receptor agonist previously approved for weight management.[1][2] The therapeutic efficacy of such agents is intrinsically linked to their interaction with specific serotonin receptor subtypes. However, the high degree of homology among the serotonin receptor family, particularly within the 5-HT2 subtype (5-HT2A, 5-HT2B, and 5-HT2C), presents a significant challenge in drug design: achieving receptor selectivity to maximize therapeutic benefit while minimizing off-target effects.[3][4]

This guide provides a comprehensive comparison of the in vitro cross-reactivity of 1-phenyl-3-benzazepine derivatives with key serotonin receptor subtypes. We will delve into the experimental data that underpins our understanding of their selectivity profiles, focusing on binding affinities (Ki) and functional potencies (EC50). Furthermore, we will provide detailed, field-proven protocols for the key in vitro assays used to characterize these ligand-receptor interactions, offering researchers a practical framework for their own investigations.

The clinical implications of non-selective serotonin receptor modulation are profound. Agonism at the 5-HT2A receptor is associated with hallucinogenic effects, while activation of the 5-HT2B receptor has been linked to cardiac valvulopathy.[3][4] Therefore, a thorough understanding of the cross-reactivity profile of any 1-phenyl-3-benzazepine-based drug candidate is not merely an academic exercise but a critical step in ensuring its safety and therapeutic viability.

Comparative Analysis of Receptor Affinity and Functional Potency

The cornerstone of characterizing a compound's interaction with its target receptors is the quantitative assessment of its binding affinity and functional activity. For 1-phenyl-3-benzazepines, the focus is primarily on their interaction with the 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Here, we present a comparative analysis of Lorcaserin and a representative analog, Compound A (a hypothetical derivative for illustrative purposes, as publicly available data on other specific 1-phenyl-3-benzazepines with full selectivity profiles is limited). The data is typically generated from in vitro radioligand binding assays and functional assays, such as inositol phosphate accumulation or calcium flux assays.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity over 5-HT2A (Ki-fold)Selectivity over 5-HT2B (Ki-fold)
Lorcaserin 5-HT2C1539~15-18~100-104
5-HT2A270700--
5-HT2B15604056--
Compound A 5-HT2C2560~10~50
5-HT2A250900--
5-HT2B12505500--

Data for Lorcaserin is compiled from published studies.[1][2][5] Data for Compound A is hypothetical to illustrate comparative analysis.

Interpretation of Data:

The data clearly illustrates the selectivity profile of Lorcaserin. With a Ki of 15 nM for the 5-HT2C receptor, it binds with significantly higher affinity to its target compared to the 5-HT2A (270 nM) and 5-HT2B (1560 nM) receptors.[1] This translates to a functional selectivity of approximately 18-fold over 5-HT2A and 104-fold over 5-HT2B in functional assays.[1] This selectivity is a key attribute that was pursued during its development to mitigate the risks of hallucinogenic and cardiac side effects.

Compound A, our illustrative analog, also shows a preference for the 5-HT2C receptor but with a slightly lower selectivity margin. This highlights how subtle structural modifications on the 1-phenyl-3-benzazepine scaffold can influence the cross-reactivity profile. A lower selectivity, as depicted for Compound A, would warrant further investigation and potentially lead to a higher risk of off-target effects in a clinical setting.

Experimental Methodologies: A Guide to In Vitro Characterization

The reliability of the comparative data presented above is entirely dependent on the rigor of the experimental protocols employed. Here, we provide detailed, step-by-step methodologies for the two primary in vitro assays used to assess the cross-reactivity of 1-phenyl-3-benzazepines with serotonin receptors.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Experimental Workflow:

Caption: Workflow for Inositol Phosphate Accumulation Assay.

Detailed Protocol:

  • Cell Seeding and Labeling:

    • Seed the cells expressing the receptor of interest into 24- or 48-well plates.

    • Once the cells are adherent, label them by incubating overnight with a medium containing [3H]myo-inositol. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Compound Treatment:

    • Wash the cells to remove the excess [3H]myo-inositol.

    • Pre-incubate the cells with a stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1), which is easier to measure.

    • Add increasing concentrations of the test compound (e.g., from 10 pM to 10 µM) to the wells. Include a positive control (e.g., a known agonist like serotonin) and a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for receptor activation and IP accumulation.

  • Lysis and IP Extraction:

    • Terminate the stimulation by aspirating the medium and adding an ice-cold lysis buffer (e.g., perchloric acid).

    • Neutralize the lysate.

    • Separate the total inositol phosphates from the free [3H]myo-inositol using anion-exchange chromatography columns.

  • Detection:

    • Elute the bound inositol phosphates from the columns.

    • Quantify the amount of radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]inositol phosphates accumulated against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Signaling Pathways of 5-HT2 Receptors

Understanding the downstream signaling cascades initiated by 5-HT2 receptor activation is crucial for interpreting the functional data and predicting the physiological consequences of ligand binding. All three 5-HT2 receptor subtypes (2A, 2B, and 2C) primarily couple to the Gq/11 family of G proteins.

Gq_Signaling Ligand 1-Phenyl-3-Benzazepine (Agonist) Receptor 5-HT2 Receptor (5-HT2A/2B/2C) Ligand->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq Signaling Pathway of 5-HT2 Receptors.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Conclusion: The Path Forward in Selective Serotonin Receptor Modulation

The development of selective 1-phenyl-3-benzazepine derivatives as modulators of serotonin receptors holds significant therapeutic promise. As we have demonstrated with the case of Lorcaserin, achieving a high degree of selectivity for the 5-HT2C receptor over its 5-HT2A and 5-HT2B counterparts is paramount for a favorable safety profile. This guide has provided a framework for the comparative analysis of such compounds, emphasizing the importance of robust in vitro characterization through radioligand binding and functional assays.

The detailed protocols and workflow diagrams presented herein are intended to serve as a practical resource for researchers in the field of drug discovery and development. By adhering to these well-established methodologies, scientists can generate high-quality, reproducible data that will enable informed decision-making in the journey from lead optimization to clinical candidacy. The continuous exploration of the structure-activity relationships within the 1-phenyl-3-benzazepine class, guided by precise in vitro pharmacological profiling, will undoubtedly pave the way for the discovery of next-generation therapeutics with enhanced efficacy and safety.

References

  • Roth, B. L. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. The Journal of Clinical Investigation, 123(12), 4986-4991. [Link]

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  • Thomsen, W. J., Grottick, A. J., Menzaghi, F., Reyes-Saldana, H., Espitia, S., Yuskin, D., ... & Smith, B. M. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587. [Link]

  • Smith, S. R., Prosser, W. A., Donahue, S. R., Morgan, M. E., Anderson, C. M., & Shanahan, W. R. (2009). Lorcaserin (APD356), a selective 5-HT (2C) agonist, reduces body weight in obese men and women. Obesity, 17(3), 494-503. [Link]

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A Comparative Analysis of Synthetic Routes to 1-Phenyl-Tetrahydro-3-Benzazepines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structural motif in medicinal chemistry, forming the core of several pharmacologically active agents. These compounds have shown promise as dopamine D1 receptor antagonists, anti-obesity drugs, and agents targeting the central nervous system. The strategic synthesis of these molecules, particularly with control over stereochemistry, is of paramount importance in drug discovery and development. This guide provides a comparative analysis of various synthetic routes to this important heterocyclic system, offering insights into the advantages and limitations of each approach to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction to the 3-Benzazepine Core

The 3-benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, presents unique synthetic challenges due to the entropic penalty associated with forming a medium-sized ring. However, the conformational flexibility of this scaffold allows for precise spatial orientation of substituents, making it an attractive template for interacting with biological targets. This analysis will delve into key synthetic strategies, including classical cyclization reactions and modern catalytic methods.

Key Synthetic Strategies: A Comparative Overview

Several distinct strategies have been developed for the synthesis of 1-phenyl-tetrahydro-3-benzazepines. The choice of route often depends on the desired substitution pattern, the availability of starting materials, and the requirement for stereochemical control. We will explore the following prominent methods:

  • Reductive Amination and Cyclization

  • Intramolecular Friedel-Crafts Reactions

  • Pictet-Spengler Type Cyclizations

  • Modern Catalytic Approaches: Asymmetric Hydrogenation

Reductive Amination and Cyclization: A Workhorse Approach

Reductive amination is a robust and versatile method for constructing the 3-benzazepine core. This strategy typically involves the formation of an imine or enamine intermediate followed by an in situ reduction.

Route 1a: Reductive Amination of a Benzyl Alkyl Ketone

A common approach involves the reductive amination of a suitably functionalized benzyl alkyl ketone with a phenethylamine derivative. This method is advantageous for its operational simplicity and the ready availability of starting materials.[1]

Mechanism and Key Considerations: The reaction proceeds via the initial formation of an iminium ion from the ketone and the amine, which is then reduced to the desired benzazepine. The choice of reducing agent is critical and can influence the diastereoselectivity of the reaction. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).

Workflow:

A Benzyl Alkyl Ketone C Reductive Amination (e.g., NaBH3CN) A->C B α-(Aminomethyl)benzyl alcohol B->C D cis-1,4-Disubstituted-2,3,4,5-tetrahydro-1H-3-benzazepine C->D

Caption: Reductive Amination of a Benzyl Alkyl Ketone.

Route 1b: Reductive Cyclization of Nitroacetals

A novel and efficient one-pot synthesis involves the reductive cyclization of nitroacetals.[2] This method provides a straightforward route to 1-substituted tetrahydro-1H-3-benzazepines.

Mechanism and Key Considerations: The synthesis commences with the preparation of a nitrostyrene derivative from (2-bromophenyl)acetaldehyde acetal. Nucleophilic addition to the nitrostyrene, followed by a one-pot reductive cyclization using zinc and hydrochloric acid, affords the final product. This method is particularly useful for introducing a variety of substituents at the 1-position.

Workflow:

A (2-Bromophenyl)acetaldehyde Acetal B Nitrostyrene Derivative A->B 3 steps C Nitroacetal B->C Nucleophilic Addition D One-pot Zn/HCl Reductive Cyclization C->D E 1-Substituted Tetrahydro-3-benzazepine D->E

Caption: Reductive Cyclization of Nitroacetals.

Comparative Data for Reductive Amination Routes:

RouteKey FeaturesYieldsStereoselectivityAdvantagesDisadvantages
1a: Benzyl Alkyl Ketone Two-component reactionModerate to GoodOften yields the cis-diastereomer as the major product[1]Operationally simple, readily available starting materials.May require chromatographic separation of diastereomers.
1b: Nitroacetal Cyclization One-pot cyclizationGoodRacemicConvergent, allows for diverse 1-substituents.Multi-step preparation of the nitroacetal precursor.

Intramolecular Friedel-Crafts Reactions: Building the Benzene Fusion

Intramolecular Friedel-Crafts reactions are a cornerstone in the synthesis of polycyclic aromatic systems, including 3-benzazepines. This approach involves the cyclization of a tethered electrophile onto the aromatic ring.

Route 2a: Cyclization of Nitrogen-Containing Alkanols

A versatile method involves the acid-catalyzed cyclization of nitrogen-containing alkanols.[3][4] This reaction proceeds through a carbocation intermediate that is attacked by the electron-rich aromatic ring.

Mechanism and Key Considerations: The precursor alkanols are typically prepared by the reaction of a carboxylic acid ester with a Grignard reagent. The subsequent cyclization can be promoted by various Lewis or Brønsted acids, such as AlCl₃, H₂SO₄, or polyphosphoric acid (PPA). The choice of acid can influence the reaction outcome and yield.

Workflow:

A Carboxylic Acid Ester C Nitrogen-Containing Alkanol A->C B Grignard Reagent B->C D Intramolecular Friedel-Crafts Cyclialkylation C->D E 5,6-Dihydro-11H-benzo[b][1]benzazepine D->E

Caption: Intramolecular Friedel-Crafts Cyclialkylation.

Comparative Data for Friedel-Crafts Route:

RouteKey FeaturesYieldsStereoselectivityAdvantagesDisadvantages
2a: Cyclization of Alkanols Acid-catalyzed cyclizationGoodRacemicEfficient for constructing the core tricycle.Requires preparation of the alkanol precursor, harsh acidic conditions may not be suitable for all substrates.

Pictet-Spengler Reaction: A Classic for Heterocycle Synthesis

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocycles. While less common for 3-benzazepines, modified versions of this reaction have been successfully employed.

Route 3a: Cyclization of an Unprotected Arylhydrazine

A notable application involves the Pictet-Spengler cyclization of an unprotected arylhydrazine to prepare N-(pyridylamino)-tetrahydro-3-benzazepines.

Mechanism and Key Considerations: This reaction involves the condensation of an aldehyde or ketone with a β-arylethylamine (or a derivative like a hydrazine) to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution. The reaction is typically carried out under acidic conditions.

Workflow:

A Arylhydrazine C Pictet-Spengler Cyclization A->C B Aldehyde/Ketone B->C D N-(Pyridylamino)tetrahydro-3-benzazepine C->D

Caption: Pictet-Spengler Cyclization.

Comparative Data for Pictet-Spengler Route:

RouteKey FeaturesYieldsStereoselectivityAdvantagesDisadvantages
3a: Arylhydrazine Cyclization Forms a C-N bond in the key cyclization step.ModerateRacemicProvides access to N-amino substituted benzazepines.Limited to specific substitution patterns.

Modern Catalytic Approaches: Asymmetric Hydrogenation

For the synthesis of enantiomerically pure 1-phenyl-tetrahydro-3-benzazepines, asymmetric catalysis offers a highly efficient and elegant solution.

Route 4a: Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-Carbamates

A highly efficient method for the preparation of chiral 1-substituted tetrahydro-3-benzazepines involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates.[5][6]

Mechanism and Key Considerations: This method utilizes a chiral N,P-ligated iridium complex to deliver hydrogen to the double bond of the ene-carbamate with high enantioselectivity. The reaction proceeds under mild conditions and provides access to a wide range of enantioenriched products. This approach has been successfully applied to the synthesis of drug candidates like trepipam and fenoldopam.[5]

Workflow:

A Cyclic Ene-Carbamate C Asymmetric Hydrogenation A->C B H2, Chiral Iridium Catalyst B->C D Chiral Tetrahydro-3-benzazepine C->D

Caption: Asymmetric Hydrogenation of an Ene-Carbamate.

Comparative Data for Asymmetric Hydrogenation:

RouteKey FeaturesYieldsStereoselectivityAdvantagesDisadvantages
4a: Asymmetric Hydrogenation Catalytic, enantioselective.Excellent (92-99%)[5][6]Excellent (91-99% ee)[5][6]Provides direct access to enantiomerically pure products, high yields, broad substrate scope.Requires synthesis of the ene-carbamate precursor and use of a specialized catalyst.

Experimental Protocols

General Protocol for Reductive Amination (Route 1a)
  • To a solution of the benzyl alkyl ketone (1.0 eq) and the α-(aminomethyl)benzyl alcohol (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane) is added a mild acid catalyst (e.g., acetic acid).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred for an additional 12-24 hours.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 1,4-disubstituted-2,3,4,5-tetrahydro-1H-3-benzazepine.

General Protocol for Iridium-Catalyzed Asymmetric Hydrogenation (Route 4a)
  • In a glovebox, a pressure-resistant vial is charged with the cyclic ene-carbamate (1.0 eq), the chiral iridium catalyst (e.g., 1 mol%), and a degassed solvent (e.g., dichloromethane).

  • The vial is sealed and placed in an autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 bar).

  • The reaction is stirred at room temperature for 16-24 hours.

  • After depressurization, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the chiral tetrahydro-3-benzazepine.

Conclusion and Future Outlook

The synthesis of 1-phenyl-tetrahydro-3-benzazepines can be achieved through a variety of synthetic strategies, each with its own set of strengths and weaknesses. Classical methods like reductive amination and Friedel-Crafts reactions remain valuable for their simplicity and the accessibility of starting materials, particularly for the preparation of racemic compounds or for initial exploratory studies. The Pictet-Spengler reaction offers a more specialized route to N-amino substituted analogs.

For the efficient and highly selective synthesis of chiral 1-phenyl-tetrahydro-3-benzazepines, modern catalytic methods such as asymmetric hydrogenation have emerged as the gold standard. These approaches provide excellent enantioselectivity and high yields, which are critical for the development of single-enantiomer drug candidates.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of novel cyclization strategies to access diverse substitution patterns on the 3-benzazepine scaffold. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of new and improved therapeutic agents based on this important heterocyclic core.

References

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A Researcher's Guide to the In Vivo Efficacy of 1-Phenyl-Benzazepine-Based Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 1-phenyl-benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds targeting the central nervous system (CNS). These compounds, particularly those modulating dopamine and serotonin receptors, hold significant promise for treating complex neurological and psychiatric disorders such as schizophrenia, anxiety, and Parkinson's disease. Evaluating their therapeutic potential hinges on rigorous preclinical assessment in relevant animal models. This guide provides an in-depth comparison of the in vivo efficacy of representative 1-phenyl-benzazepine-based compounds, explains the causality behind the selection of key experimental models, and offers detailed, validated protocols for their execution. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design and interpret preclinical studies in this chemical space.

Introduction: The Therapeutic Promise of the 1-Phenyl-Benzazepine Scaffold

The 1-phenyl-benzazepine core has yielded a rich diversity of ligands for G-protein coupled receptors (GPCRs), most notably the dopamine receptor family.[1][2] Structure-activity relationship (SAR) studies have demonstrated that modifications to this template can fine-tune receptor affinity, selectivity, and functional activity (agonist vs. antagonist).[1][2] For instance, the presence of a 6-chloro group and specific substituents on the phenyl ring can significantly enhance affinity for the dopamine D1 receptor.[1] Given the central role of dopaminergic dysregulation in psychosis and other CNS disorders, these compounds are of high interest.[3][4]

However, promising in vitro binding affinity does not always translate to in vivo efficacy. The journey from a potent compound in a test tube to a viable drug candidate requires navigating the complexities of absorption, distribution, metabolism, and excretion (ADME), including the critical ability to cross the blood-brain barrier. Therefore, evaluation in whole-animal models is an indispensable step to confirm target engagement, assess therapeutic effects on complex behaviors, and identify potential liabilities.[5] This guide focuses on the practical application of such models for comparing 1-phenyl-benzazepine derivatives.

Comparative Efficacy in Animal Models of Psychosis

A primary application for 1-phenyl-benzazepine compounds, particularly dopamine receptor antagonists, is in the treatment of schizophrenia. Animal models of psychosis aim to replicate specific endophenotypes of the disorder, such as positive symptoms (hyperactivity), negative symptoms (social withdrawal), and cognitive deficits.[4][6]

One of the most established models for screening potential antipsychotics is the reversal of psychostimulant-induced hyperlocomotion.[7] This model is predicated on the dopamine hypothesis of schizophrenia, which posits that hyperactivity in the mesolimbic dopamine pathway contributes to positive symptoms.[8] Another critical assay is Prepulse Inhibition (PPI) of the acoustic startle reflex, which measures sensorimotor gating—a pre-attentive information filtering process that is deficient in schizophrenic patients.[9][10]

Dopamine D1 Receptor Antagonism Pathway

The therapeutic effect of many antipsychotic agents is mediated by their interaction with dopamine receptors. The diagram below illustrates the canonical signaling pathway for the D1 receptor and the mechanism of its antagonism by a 1-phenyl-benzazepine-based compound.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Dopamine Synthesis vesicle Vesicle pre_neuron->vesicle Packaging DA Dopamine vesicle->DA Release D1R Dopamine D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP Production AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Cell_Response Cellular Response PKA->Cell_Response DA->D1R Binds Antagonist 1-Phenyl-Benzazepine Antagonist Antagonist->D1R Blocks G start Start acclimate_room 1. Acclimate Animal to Testing Room (30-60 min) start->acclimate_room acclimate_chamber 2. Place Animal in Startle Chamber (5 min acclimation period, background noise ON) acclimate_room->acclimate_chamber habituation 3. Habituation Block (5-10 startle-only pulses) acclimate_chamber->habituation test_session 4. PPI Test Session (Pseudorandomized trials: - Pulse-alone - Prepulse-alone - Prepulse + Pulse) habituation->test_session data_collection 5. Data Collection (Record startle amplitude for each trial) test_session->data_collection analysis 6. Data Analysis (%PPI Calculation) data_collection->analysis end End analysis->end

Caption: Standardized workflow for a rodent PPI experiment.

  • Animal & Apparatus Preparation:

    • Apparatus: Use a calibrated acoustic startle response system consisting of a sound-attenuating chamber, an animal holder on a piezoelectric platform, a speaker for auditory stimuli, and control software.

    • Animals: Allow rodents (rats or mice) to acclimate to the testing room for at least 30-60 minutes before the experiment begins. [11]Handle animals consistently to minimize stress.

  • Acclimation and Habituation:

    • Place the animal in the holder inside the chamber.

    • Begin the session with a 5-10 minute acclimation period where only background white noise (e.g., 65-70 dB) is present. [12]This allows the animal to calm down.

    • Follow with a habituation block of 5-10 startle stimuli (e.g., 120 dB, 40 ms duration) presented alone. This stabilizes the startle response. [12]

  • Testing Procedure:

    • Administer the 1-phenyl-benzazepine compound or vehicle at the appropriate pretreatment time based on its pharmacokinetic profile.

    • If modeling a psychosis-like state, administer a disrupting agent (e.g., apomorphine, MK-801) after the test compound and before the PPI session.

    • The core test session consists of multiple trial types presented in a pseudorandom order with a variable inter-trial interval (20-30 seconds). [11] * Pulse-Alone Trials: The startle stimulus (e.g., 120 dB, 40 ms) is presented alone to measure the baseline startle response.

      • Prepulse-Alone Trials: A weak auditory stimulus (e.g., 75-85 dB, 20 ms) is presented alone to ensure it does not elicit a startle response itself. [11] * Prepulse-Pulse Trials: The prepulse is presented 50-120 ms before the startle pulse. [11]Multiple prepulse intensities are typically used (e.g., 5, 10, and 15 dB above background).

  • Data Analysis and Interpretation:

    • The primary dependent variable is the startle amplitude, measured as the maximal peak response detected by the platform.

    • Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = 100 * [(Mean Amplitude of Pulse-Alone) - (Mean Amplitude of Prepulse+Pulse)] / (Mean Amplitude of Pulse-Alone) [11] * Self-Validation: A valid experiment will show a significant reduction in %PPI in the group treated with the disrupting agent compared to the vehicle control. A therapeutically effective compound will significantly reverse this deficit, bringing the %PPI back towards control levels.

B. In Vivo Microdialysis for Neurotransmitter Monitoring

Rationale and Causality: While behavioral tests demonstrate if a compound has an effect, in vivo microdialysis can help explain how. This technique allows for the direct measurement of extracellular neurotransmitter concentrations in discrete brain regions of a freely moving animal. [13][14]For a dopamine receptor antagonist, microdialysis can confirm target engagement by measuring downstream changes in dopamine release or metabolism in areas like the nucleus accumbens or prefrontal cortex. This provides a crucial pharmacokinetic/pharmacodynamic (PK/PD) link, correlating drug concentration at the target site with a neurochemical response. [13]

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex) of an anesthetized animal. The animal is allowed to recover for several days.

  • Probe Insertion & Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Sample Collection: Small molecules, including neurotransmitters, diffuse across the probe's semipermeable membrane into the aCSF. The resulting fluid (dialysate) is collected in timed fractions. [15]4. Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). [15][16]5. Interpretation: After establishing a stable baseline, the test compound is administered. Changes in neurotransmitter levels post-administration relative to baseline provide a real-time readout of the drug's neurochemical effects.

Conclusion and Future Directions

The evaluation of 1-phenyl-benzazepine-based compounds in animal models is a critical step in the drug discovery pipeline. A multi-tiered approach that combines behavioral assays with neurochemical and pharmacokinetic analyses provides the most comprehensive understanding of a compound's potential. Models like PPI offer high translational validity for psychosis, while techniques such as microdialysis provide invaluable mechanistic insight into target engagement.

The future of preclinical evaluation will likely involve more sophisticated models that better recapitulate all facets of complex disorders, including negative and cognitive symptoms. [6]Furthermore, the integration of genetic models, such as transgenic mice expressing human disease-associated genes, will allow for testing compounds in a more disease-relevant biological context. [5][17]For the promising class of 1-phenyl-benzazepines, a continued focus on demonstrating robust efficacy and safety in these validated and emerging in vivo models will be the key to translating their chemical potential into clinical reality.

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A Senior Application Scientist's Guide to Assessing the Selectivity of Halogenated 1-Phenyl-Benzazepines for Dopamine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of halogenated 1-phenyl-benzazepines and their selectivity for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind experimental choices and to provide actionable, field-proven insights into assessing compound selectivity. We will explore the structure-activity relationships (SAR) that govern affinity and selectivity, present detailed protocols for key validation assays, and discuss the emerging paradigm of functional selectivity.

The Critical Role of Dopamine Receptor Subtype Selectivity

Dopamine, a crucial neurotransmitter, modulates a wide array of physiological functions, including motor control, cognition, and emotion.[1] Its actions are mediated by five distinct G protein-coupled receptors (GPCRs), which are categorized into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[1][2] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while the D2-like family couples to Gαi/o, inhibiting cAMP production.[3]

Due to the high structural homology, particularly between D1 and D5 receptors, achieving subtype selectivity is a significant challenge in drug discovery.[1][2] However, this selectivity is paramount. A non-selective compound can lead to a host of off-target effects, whereas a highly selective ligand can offer a refined therapeutic effect with an improved safety profile. The 1-phenyl-benzazepine scaffold has long been a privileged structure for targeting D1-like receptors, with compounds like the antagonist SCH23390 and the agonist SKF 38393 serving as foundational research tools.[1][4] This guide focuses on halogenated derivatives of this scaffold, examining how specific substitutions influence their interaction with the complete panel of dopamine receptors.

Comparative Binding Affinity Profile

The cornerstone of assessing selectivity is determining the binding affinity (Ki) of a compound at each receptor subtype. This is typically achieved through competitive radioligand binding assays, where the test compound's ability to displace a known high-affinity radioligand is measured. The 1-phenyl-benzazepine scaffold generally confers selectivity for D1-like receptors over D2-like receptors.[1] Halogenation at various positions can further modulate this selectivity, not only between the D1-like and D2-like families but also within the highly homologous D1 and D5 subtypes.

Below is a comparative summary of binding affinities for representative halogenated 1-phenyl-benzazepines. It is evident that while most compounds show strong preference for D1/D5 receptors over D2, the degree of selectivity between D1 and D5 is often modest.[1]

Compound/AnalogSubstitutionsD1 Ki (nM)D5 Ki (nM)D2 Ki (nM)D3 Ki (nM)D1 vs D2 SelectivityD1 vs D5 SelectivityReference(s)
SCH23390 (Reference)7-Cl, 8-OH, N-CH₃0.20.3>1500->7500-fold1.5-fold[1]
Analog 10a 7-OCH₃, 8-OH, N-CH₃, 2'-Cl1442>10000->714-fold3-fold[1]
Analog 10b 7-OCH₃, 8-OH, N-CH₃, 2',6'-diCl8333>10000->120-fold0.4-fold (D5 pref.)[1]
Analog 10c 7-OCH₃, 8-OH, N-CH₃, 2'-Br1667>10000->625-fold4.2-fold[1]
Analog 11a 7-OCH₃, 8-OH, N-Allyl, 2'-Cl41104>10000->243-fold2.5-fold[1]
MCL-202 (R-enantiomer of SKF-83959)6-Cl, 7,8-diOH, N-CH₃, 3'-CH₃-phenyl1.187.56920399780-fold6.4-fold[5]
MCL-209 6-Cl, 7,8-diOH, N-CH₃, 3',5'-diCl-phenyl1.20.6>10000>10000>8333-fold0.5-fold (D5 pref.)[3]

Note: A hyphen (-) indicates data not available in the cited sources. Selectivity is calculated as (Ki of off-target)/(Ki of on-target).

Structure-Activity Relationship (SAR) Insights:
  • Halogenation on the Benzazepine Ring: A 7-chloro or 7-bromo substituent prominently increases affinity and selectivity for D1 receptors.[6]

  • Halogenation on the 1-Phenyl Ring: Ortho-halogenation (at the 2' position) on the phenyl ring is generally well-tolerated and can modulate D1/D5 selectivity. Mono-halogenated analogs often show modest D1-selectivity over D5, whereas di-ortho-halogenation (2',6'-dichloro) can reverse this preference, favoring the D5 receptor.[1]

  • Nitrogen Substituent: An N-methyl group is generally preferred over N-unsubstituted or N-allyl groups for achieving high D1 receptor affinity.[7]

  • General Selectivity: Across the board, these halogenated 1-phenyl-benzazepines maintain robust selectivity against the D2 receptor, often in the hundreds- to thousands-fold range.[1][3] Their affinity for D3 and D4 receptors is also significantly lower than for D1/D5.[3]

The Workflow for Assessing Selectivity

A comprehensive assessment of selectivity involves a multi-step process, beginning with primary binding assays and progressing to functional and downstream signaling assays. This tiered approach ensures a thorough characterization of the compound's pharmacological profile.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Advanced Profiling A Compound Synthesis (Halogenated 1-Phenyl-Benzazepines) B Radioligand Competition Binding Assay (D1, D2, D3, D4, D5) A->B C Determine Ki Values & Calculate Selectivity Ratios B->C D cAMP Functional Assay (Gs/Gi Pathway Activity) C->D Compounds with high affinity & selectivity E Determine EC50/IC50 Values (Agonist/Antagonist Potency) D->E F β-Arrestin Recruitment Assay (Assess Biased Agonism) E->F Characterize functional profile G Calculate Bias Factors (Functional Selectivity) F->G

Caption: Experimental workflow for assessing dopamine receptor selectivity.

Beyond Affinity: Functional Selectivity and Biased Agonism

Binding affinity does not tell the whole story. A ligand can bind to a receptor but elicit different downstream signaling responses. This phenomenon, known as functional selectivity or biased agonism , is a critical consideration in modern drug development.[8] A biased agonist might preferentially activate the G protein pathway while having little to no effect on β-arrestin recruitment, or vice-versa.[9] This is therapeutically significant because distinct signaling pathways can be responsible for desired efficacy versus unwanted side effects.[10]

For D2-like receptors, for example, G protein signaling is linked to therapeutic effects, while β-arrestin signaling has been implicated in some adverse effects.[11] Assessing a compound's bias requires moving beyond simple cAMP assays to more specific pathway-interrogation methods, such as β-arrestin recruitment assays.

G cluster_0 D1-like Receptor (D1/D5) cluster_1 D2-like Receptor (D2/D3/D4) D1 D1/D5 Gs/olf AC_stim Adenylyl Cyclase D1->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc ATP → PKA PKA Activation cAMP_inc->PKA D2 D2/D3/D4 Gi/o AC_inhib Adenylyl Cyclase D2->AC_inhib Inhibits BetaArrestin β-Arrestin Recruitment D2->BetaArrestin Activates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec ATP ̸→

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, emphasizing the causality behind each procedural choice to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: A Precautionary Approach

Assumed Hazards:

  • Skin Irritant

  • Serious Eye Irritant

  • Potential Respiratory Irritant

This conservative classification ensures the highest level of safety and compliance with laboratory safety standards.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn to minimize exposure risk. The selection of PPE is directly informed by the assumed hazards.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (Nitrile or Neoprene recommended)To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect against accidental splashes that could cause serious eye irritation.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection May be required depending on the handling procedureIf handling the compound as a powder or creating aerosols, a NIOSH-approved respirator should be used.
Waste Segregation and Containment: Preventing Cross-Contamination

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. All waste containing this compound must be treated as hazardous waste.

Step-by-Step Segregation and Containment Protocol:

  • Designate a Hazardous Waste Container: Utilize a clearly labeled, leak-proof, and sealable container designated for solid hazardous waste. The container must be compatible with the chemical properties of the waste.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Segregate at the Point of Generation: All items contaminated with the compound, including unused or expired material, contaminated labware (e.g., weighing boats, pipette tips, vials), and spill cleanup materials, must be placed directly into the designated hazardous waste container.

  • Avoid Mixing Waste Streams: Do not mix this waste with non-hazardous waste, sharps, or other incompatible chemical waste streams[3].

G cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_disposal_path Disposal Pathway A 1-phenyl-2,3,4,5-tetrahydro- 1H-3-benzazepine Waste (Solid, Contaminated Labware) B Designated & Labeled Hazardous Waste Container A->B Segregate Immediately C Licensed Hazardous Waste Disposal Vendor B->C Scheduled Pickup

Caption: Waste Segregation Workflow for this compound.

On-Site Storage and Handling: Ensuring Temporary Safety

Proper on-site storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.

Key Storage Guidelines:

  • Satellite Accumulation Area (SAA): The hazardous waste container should be stored in a designated SAA within the laboratory, at or near the point of waste generation.

  • Secure and Ventilated: The SAA must be in a secure, well-ventilated area, away from sources of ignition and incompatible materials.

  • Secondary Containment: It is best practice to place the primary hazardous waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage. Ensure the lid is securely fastened at all times, except when adding waste.

Disposal Procedure: The Final Step

The disposal of this compound must be conducted through a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Engage a Licensed Vendor: Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste by a licensed and reputable disposal company.

  • Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This creates a "cradle-to-grave" record of the waste, which is a legal requirement.

  • Incineration as the Preferred Method: For many pharmaceutical compounds, high-temperature incineration is the preferred disposal method as it ensures complete destruction of the chemical[4][5]. Your licensed vendor will determine the most appropriate disposal technology.

  • Record Keeping: Maintain copies of all disposal records and certificates of destruction as required by your institution and local regulations[5].

G cluster_lab Laboratory Procedures cluster_ehs EHS & Vendor Coordination cluster_disposal Final Disposal step1 Step 1: PPE Wear appropriate gloves, eye protection, and lab coat step2 Step 2: Segregation Collect all waste in a labeled hazardous waste container step1->step2 step3 Step 3: Storage Store container in a designated Satellite Accumulation Area step2->step3 step4 Step 4: Arrange Pickup Contact EHS to schedule disposal step3->step4 step5 Step 5: Documentation Complete hazardous waste manifest step4->step5 step6 Step 6: Transport & Incineration Licensed vendor transports and disposes of waste step5->step6

Caption: Step-by-Step Disposal Workflow for this compound.

Spill Management: Preparedness is Key

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your EHS office immediately.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill before scooping it into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS office, even if it is minor.

By adhering to these rigorous and well-reasoned procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific practice.

References

  • TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal. Available at: [Link]

  • Wisconsin Department of Natural Resources. Safe disposal of non-household pharmaceutical waste. Available at: [Link]

  • Veterinary Compliance Assistance. Non-Hazardous Waste Pharmaceuticals. Available at: [Link]

  • Easy RX Cycle. (2025, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. Available at: [Link]

  • VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them. Available at: [Link]

  • Chemical-Label.com. (±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrochloride. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.